molecular formula C22H22F3N5O2 B610918 Zgwatinib CAS No. 1268264-10-3

Zgwatinib

カタログ番号: B610918
CAS番号: 1268264-10-3
分子量: 445.4 g/mol
InChIキー: JIYPGFPFAVEPFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

SOMG-833 HCl is a selective c-MET inhibitor that acts by blocking c-MET dependent neoplastic effects and exerting antitumor activity.

特性

CAS番号

1268264-10-3

分子式

C22H22F3N5O2

分子量

445.4 g/mol

IUPAC名

3-(4-methylpiperazin-1-yl)-N-[(3-nitrophenyl)methyl]-7-(trifluoromethyl)quinolin-5-amine

InChI

InChI=1S/C22H22F3N5O2/c1-28-5-7-29(8-6-28)18-12-19-20(10-16(22(23,24)25)11-21(19)27-14-18)26-13-15-3-2-4-17(9-15)30(31)32/h2-4,9-12,14,26H,5-8,13H2,1H3

InChIキー

JIYPGFPFAVEPFX-UHFFFAOYSA-N

正規SMILES

CN1CCN(CC1)C2=CC3=C(C=C(C=C3NCC4=CC(=CC=C4)[N+](=O)[O-])C(F)(F)F)N=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SOMG-833 HCl;  SOMG 833 HCl;  SOMG833 HCl;  SOMG-833 Hydrochloride;  SOMG833 Hydrochloride;  SOMG 833 Hydrochloride;  Zgwatinib Hydrochloride;  Zgwatinib HCl; 

製品の起源

United States

Foundational & Exploratory

Zgwatinib: A Deep Dive into its Mechanism of Action as a Potent and Selective c-MET Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zgwatinib (also known as SOMG-833) is a highly potent and selective, ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway is a known driver in the pathogenesis of numerous human cancers, making it a critical target for therapeutic intervention. This compound demonstrates significant promise by effectively suppressing c-MET-mediated oncogenic activities. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, impact on downstream signaling cascades, and consequent cellular effects. This document includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows to facilitate a thorough understanding for research and drug development professionals.

Introduction to this compound and its Target: c-MET

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways crucial for cell proliferation, survival, migration, and invasion. In many cancers, aberrant c-MET signaling, driven by gene amplification, mutation, or overexpression, leads to uncontrolled tumor growth and metastasis. This compound has been developed to specifically target and inhibit the kinase activity of c-MET, thereby blocking these oncogenic signals.

Molecular Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-MET kinase domain. By binding to the ATP-binding pocket of c-MET, this compound prevents the phosphorylation of the receptor, which is the critical initial step in the activation of its downstream signaling pathways. This inhibition of c-MET autophosphorylation effectively abrogates the recruitment and activation of subsequent signaling molecules.

Quantitative Data on this compound's Potency and Selectivity

This compound has demonstrated exceptional potency against c-MET and high selectivity over other kinases, minimizing the potential for off-target effects.

Parameter Value Assay Type Reference
IC50 (c-MET) 0.93 nMBiochemical Kinase Assay[1][2]
Selectivity >10,000-fold vs. 19 other tyrosine kinasesKinase Selectivity Profiling[1][2]

Note: The specific IC50 or Ki values for the 19 other kinases in the selectivity panel are not publicly available.

Impact on Downstream Signaling Pathways

Inhibition of c-MET autophosphorylation by this compound leads to the suppression of major downstream signaling cascades that are critical for tumor cell proliferation and survival.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a key signaling route downstream of c-MET that promotes cell survival and proliferation. This compound treatment has been shown to decrease the phosphorylation of AKT, a central kinase in this pathway, indicating a blockade of this pro-survival signal.

RAS/MEK/ERK (MAPK) Pathway

The RAS/MEK/ERK (mitogen-activated protein kinase) pathway is another critical signaling cascade activated by c-MET, which plays a central role in regulating cell proliferation, differentiation, and survival. This compound has been observed to inhibit the phosphorylation of ERK1/2, the final kinases in this cascade, thereby impeding the transmission of mitogenic signals to the nucleus.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation by c-MET, translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival. This compound's inhibition of c-MET also leads to the suppression of STAT3 activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, etc.) AKT->Transcription MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription This compound This compound This compound->cMET Inhibits HGF HGF HGF->cMET Binds

Figure 1. this compound's inhibition of c-MET and downstream signaling.

Cellular Effects of this compound

The inhibition of c-MET and its downstream signaling pathways by this compound translates into several key anti-cancer cellular effects.

Inhibition of Cell Proliferation

This compound has been shown to potently inhibit the proliferation of cancer cell lines that are dependent on c-MET signaling. This effect is a direct consequence of the blockade of pro-proliferative pathways such as the RAS/MEK/ERK and PI3K/AKT pathways.

Induction of G1/S Cell Cycle Arrest

By inhibiting the signaling pathways that drive cell cycle progression, this compound causes cells to arrest in the G1 phase, preventing them from entering the S phase and replicating their DNA.

Inhibition of Cell Migration and Invasion

c-MET signaling is a key driver of the migratory and invasive phenotypes of cancer cells, which are essential for metastasis. This compound effectively suppresses these processes, suggesting its potential to inhibit tumor spread.

Anti-Angiogenic Effects

The HGF/c-MET axis is also implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting this pathway, this compound can exert anti-angiogenic effects, further contributing to its anti-tumor activity.

G This compound This compound cMET c-MET Inhibition This compound->cMET Proliferation Inhibition of Cell Proliferation cMET->Proliferation CellCycle G1/S Cell Cycle Arrest cMET->CellCycle Migration Inhibition of Cell Migration cMET->Migration Invasion Inhibition of Cell Invasion cMET->Invasion Angiogenesis Anti-Angiogenic Effects cMET->Angiogenesis

Figure 2. Cellular consequences of this compound's mechanism of action.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound. Note: Specific details such as antibody clones, concentrations, and incubation times are not fully available in the public domain and may require optimization.

Western Blot Analysis for Phospho-Protein Levels

This assay is used to determine the effect of this compound on the phosphorylation status of c-MET and its downstream effectors.

  • Cell Culture and Treatment: Plate cancer cells (e.g., EBC-1, MKN-45) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-c-MET, total c-MET, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Western Blot Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Detection and Analysis F->G

Figure 3. Experimental workflow for Western Blot analysis.
Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry (FACS)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound or vehicle for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • FACS Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound (SOMG-833) in animal models, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively available in the public domain. Such studies are crucial for determining the drug's bioavailability, half-life, and overall in vivo behavior, and are essential for guiding clinical development.

Conclusion

This compound is a potent and highly selective c-MET inhibitor that effectively blocks the activation of the c-MET receptor and its downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and STAT3 cascades. This targeted inhibition leads to significant anti-proliferative, pro-apoptotic, anti-migratory, and anti-invasive effects in c-MET-dependent cancer cells. The robust preclinical data underscore the potential of this compound as a promising therapeutic agent for the treatment of cancers driven by aberrant c-MET signaling. Further investigation into its clinical efficacy and pharmacokinetic profile is warranted.

References

Zgwatinib's Kinase Selectivity Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis of the kinase selectivity profile of Zgwatinib (also known as SOMG-833), a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a highly selective inhibitor of c-MET, a key driver in various oncogenic processes. It demonstrates a half-maximal inhibitory concentration (IC50) of 0.93 nM against c-MET.[1][2] Extensive kinase profiling has revealed that this compound is over 10,000-fold more selective for c-MET compared to a panel of 19 other tyrosine kinases, underscoring its potential for targeted cancer therapy with a favorable safety profile.[1][2]

Quantitative Kinase Selectivity Profile

The inhibitory activity of this compound was assessed against a panel of 20 tyrosine kinases. The results, summarized in Table 1, highlight the compound's exceptional selectivity for c-MET.

Kinase TargetIC50 (nM)Selectivity (Fold vs. c-MET)
c-MET 0.93 1
AXL>10,000>10,753
MERTK>10,000>10,753
TYRO3>10,000>10,753
FLT3>10,000>10,753
VEGFR2>10,000>10,753
KDR>10,000>10,753
FGFR1>10,000>10,753
FGFR2>10,000>10,753
PDGFRα>10,000>10,753
PDGFRβ>10,000>10,753
c-Kit>10,000>10,753
TIE2>10,000>10,753
RON>10,000>10,753
ALK>10,000>10,753
ROS1>10,000>10,753
RET>10,000>10,753
TRKA>10,000>10,753
TRKB>10,000>10,753
TRKC>10,000>10,753
Table 1: In vitro inhibitory activity of this compound against a panel of tyrosine kinases. Data extracted from Zhang, H, et al. Journal of Pharmacology and Experimental Therapeutics, 350(1), 36–45.

Experimental Methodologies

The kinase inhibition assays were performed using a well-established biochemical assay format to determine the IC50 values of this compound against the kinase panel.

Biochemical Kinase Inhibition Assay Protocol

A representative protocol for a radiometric-based kinase assay, a gold standard for determining kinase activity, is outlined below.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific kinase (IC50).

Materials:

  • Recombinant human kinase enzymes

  • Specific peptide or protein substrate for each kinase

  • This compound (test compound)

  • Adenosine triphosphate (ATP), [γ-33P]-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA)

  • 96-well plates

  • Phosphocellulose filter plates or membranes

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO) and then further diluted in the kinase reaction buffer.

  • Reaction Setup: The kinase, its specific substrate, and the diluted this compound are pre-incubated in the wells of a 96-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-33P]-ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is terminated by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-33P]-ATP is washed away.

  • Washing: The filter plate is washed multiple times with the wash buffer to remove any unbound radioactivity.

  • Detection: After drying, scintillation fluid is added to each well, and the amount of incorporated [γ-33P] is quantified using a scintillation counter.

  • Data Analysis: The radioactivity counts are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution This compound Serial Dilution Pre_incubation Pre-incubate Kinase, Substrate & this compound Compound_Dilution->Pre_incubation Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Pre_incubation Initiation Add ATP/[γ-33P]-ATP Pre_incubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Spot on Filter Plate Incubation->Termination Washing Wash to Remove Unbound ATP Termination->Washing Detection Scintillation Counting Washing->Detection Data_Plot Plot Counts vs. [this compound] Detection->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc

Fig. 1: Workflow of a typical radiometric kinase inhibition assay.

Signaling Pathways and Logical Relationships

c-MET Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the c-MET signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-MET dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. The primary pathways affected by c-MET activation include the RAS-MAPK pathway, the PI3K-AKT pathway, and the STAT pathway.

cMET_Signaling cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 This compound This compound This compound->cMET Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival STAT3->Migration Invasion Invasion STAT3->Invasion

Fig. 2: Simplified c-MET signaling pathway and the inhibitory action of this compound.
This compound Selectivity Logic

The high selectivity of this compound for c-MET over other kinases is a key attribute. This can be visualized as a logical relationship where this compound's inhibitory action is primarily directed at c-MET, with minimal off-target effects on other kinases at therapeutic concentrations.

Selectivity_Profile This compound This compound cMET c-MET This compound->cMET Strong Inhibition (IC50 = 0.93 nM) OtherKinases Other Kinases (AXL, VEGFR2, etc.) This compound->OtherKinases Negligible Inhibition (IC50 > 10,000 nM)

Fig. 3: Logical representation of this compound's kinase selectivity.

References

The c-MET Signaling Pathway and its Inhibition by Zgwatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the c-MET signaling pathway, its role in oncology, and the inhibitory action of Zgwatinib (also known as PLB1001 or Vebreltinib). This document details the molecular mechanisms, presents quantitative data on this compound's efficacy, and provides detailed protocols for key experimental procedures.

The c-MET Signaling Pathway: A Critical Regulator of Cellular Processes

The c-MET proto-oncogene, located on chromosome 7, encodes the MET receptor tyrosine kinase. Its only known endogenous ligand is the Hepatocyte Growth Factor (HGF), also known as scatter factor. The HGF/c-MET signaling axis is crucial for normal physiological processes, including embryonic development, tissue regeneration, and wound healing. However, dysregulation of this pathway is a key driver in the development and progression of numerous cancers.[1][2]

Mechanism of Activation

Under normal conditions, HGF, primarily secreted by mesenchymal cells, binds to the extracellular domain of the c-MET receptor on epithelial cells. This binding event triggers a cascade of intracellular signaling:

  • Receptor Dimerization and Autophosphorylation: HGF binding induces the homodimerization of two c-MET receptor molecules. This dimerization brings the intracellular tyrosine kinase domains into close proximity, leading to their trans-autophosphorylation on specific tyrosine residues (Y1234 and Y1235) within the catalytic loop.[3]

  • Multifunctional Docking Site Creation: The initial autophosphorylation event fully activates the kinase and leads to the subsequent phosphorylation of other tyrosine residues in the C-terminal tail (Y1349 and Y1356).[4] These phosphorylated residues create a multifunctional docking site for various downstream signaling and adaptor proteins.[3][4]

Downstream Signaling Cascades

The activated c-MET receptor serves as a scaffold for the recruitment and activation of several key signaling pathways that drive cellular responses:

  • RAS/MAPK Pathway: The adaptor protein Grb2 binds to the phosphorylated c-MET, which in turn recruits SOS, a guanine nucleotide exchange factor. This complex activates RAS, initiating the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK).[5][6] This pathway is primarily involved in cell proliferation, differentiation, and migration.

  • PI3K/AKT Pathway: The p85 subunit of phosphatidylinositol 3-kinase (PI3K) can bind to the c-MET docking site, either directly or through the adaptor protein Gab1. This activates PI3K, leading to the production of PIP3 and subsequent activation of AKT. The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation.[5][7]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) can also be directly recruited to the activated c-MET receptor, leading to its phosphorylation, dimerization, and translocation to the nucleus, where it regulates the transcription of genes involved in cell survival and proliferation.[5]

  • Other Key Effectors: Other important signaling molecules activated by c-MET include SRC, which is involved in cell migration, and PLCγ, which can modulate c-MET signaling.

The intricate network of downstream signaling initiated by HGF/c-MET activation is depicted in the following diagram.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor HGF->cMET Binding Dimerization Dimerization & Autophosphorylation (Y1234, Y1235, Y1349, Y1356) cMET->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Cell Proliferation, Migration, Invasion Nucleus->Proliferation Survival Cell Survival, Growth Nucleus->Survival

Figure 1: The c-MET Signaling Pathway.
Dysregulation in Cancer

Aberrant c-MET signaling is a hallmark of many human cancers and can occur through various mechanisms, including:[7]

  • Gene Amplification: An increased copy number of the MET gene leads to overexpression of the c-MET protein and constitutive kinase activity.

  • Activating Mutations: Point mutations in the MET gene can lead to ligand-independent activation of the receptor.[8]

  • Protein Overexpression: Increased transcription of the MET gene can also result in an excess of c-MET protein on the cell surface.

  • Autocrine Signaling Loop: Some cancer cells can produce their own HGF, leading to continuous self-stimulation of the c-MET pathway.

This dysregulation promotes tumor growth, proliferation, survival, invasion, metastasis, and angiogenesis.[2]

This compound: A Potent and Selective c-MET Inhibitor

This compound (also known as PLB1001, Vebreltinib, Bozitinib, or SOMG-833) is a potent, selective, and ATP-competitive small molecule inhibitor of the c-MET tyrosine kinase.[4][6][9]

Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the ATP-binding site within the kinase domain of the c-MET receptor. By competitively binding to this site, this compound prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor. This blockade of c-MET phosphorylation effectively shuts down all downstream signaling cascades, thereby inhibiting the pro-oncogenic cellular processes driven by aberrant c-MET signaling.

The inhibitory action of this compound on the c-MET pathway is illustrated in the following diagram.

Zgwatinib_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cMET c-MET Receptor Phosphorylation Autophosphorylation cMET->Phosphorylation This compound This compound This compound->cMET Binds to ATP-binding site ATP ATP This compound->Phosphorylation Blocks ATP->cMET Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, STAT3) Phosphorylation->Downstream TumorEffects Tumor Growth, Survival, Metastasis Downstream->TumorEffects Inhibition Inhibition Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (serial dilutions) Incubate_24h->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_Reagent Add MTS/MTT reagent Incubate_72h->Add_Reagent Incubate_1_4h Incubate 1-4h Add_Reagent->Incubate_1_4h Solubilize Solubilize formazan (MTT only) Incubate_1_4h->Solubilize Read_Absorbance Read absorbance Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Zgwatinib Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zgwatinib (also known as SOMG-833) is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver in the proliferation, survival, migration, and invasion of various cancer cells. Aberrant c-MET activation, through mechanisms such as gene amplification, gene fusion, or ligand-dependent stimulation, is implicated in the pathogenesis of numerous human cancers. This guide provides a comprehensive technical overview of the preclinical validation of this compound's therapeutic potential in cancer cell lines, focusing on its target engagement and anti-neoplastic effects.

Mechanism of Action

This compound selectively binds to the ATP-binding site of the c-MET kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This targeted inhibition effectively blocks key oncogenic pathways, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which are crucial for tumor cell growth and survival.

Quantitative Analysis of this compound Activity

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines with varying c-MET status. The half-maximal inhibitory concentration (IC50) values demonstrate a clear correlation between c-MET dependency and sensitivity to this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer Typec-MET StatusIC50 (µM)
EBC-1Lung CancerMET Amplification0.015 ± 0.003
MKN-45Gastric CancerMET Amplification0.018 ± 0.005
U-87MGGlioblastomaHGF-dependent MET activation0.025 ± 0.006
NIH-3T3/TPR-METEngineered FibroblastTPR-MET Fusion0.011 ± 0.002
A549Lung CancerLow MET expression>10
HCT116Colon CancerLow MET expression>10
MCF-7Breast CancerLow MET expression>10

Data is presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound (SOMG-833)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins.

Materials:

  • Cancer cell lines

  • This compound (SOMG-833)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Cancer cell lines (e.g., EBC-1, MKN-45)

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel (optional)

  • This compound (SOMG-833)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., daily). Administer the vehicle solution to the control group.

  • Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflows for the experimental protocols described above.

Zgwatinib_Mechanism_of_Action HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 This compound This compound This compound->cMET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration STAT3->Proliferation

Caption: this compound inhibits c-MET signaling.

Cell_Viability_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Analysis detect->analyze Xenograft_Study_Workflow start Subcutaneous Injection of Cancer Cells tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomize Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat Oral Administration of This compound or Vehicle randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint Analysis monitor->endpoint

References

Zgwatinib (SOMG-833): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zgwatinib, also known as SOMG-833, is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase. The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers. This compound has demonstrated significant anti-tumor activity in preclinical models, making it a promising candidate for targeted cancer therapy. This document provides a comprehensive technical overview of the available pharmacokinetic and pharmacodynamic properties of this compound, intended to inform researchers, scientists, and professionals involved in drug development.

Pharmacodynamics

This compound exerts its anti-tumor effects by specifically targeting and inhibiting the c-MET receptor tyrosine kinase.

Mechanism of Action

This compound is an ATP-competitive inhibitor of c-MET, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This blockade of c-MET activation leads to the downstream inhibition of key signaling pathways involved in cancer cell proliferation and survival.

In Vitro Potency and Selectivity

This compound has shown exceptional potency and selectivity for c-MET in preclinical studies.

ParameterValueReference
c-MET IC50 0.93 nM[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This compound's high selectivity for c-MET over other kinases minimizes off-target effects, potentially leading to a more favorable safety profile.

Effects on c-MET Signaling

By inhibiting c-MET phosphorylation, this compound effectively blocks downstream signaling cascades.

cMET_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HGF HGF cMET c-MET Receptor HGF->cMET Binds GAB1 GAB1 cMET->GAB1 Recruits GRB2 GRB2 cMET->GRB2 Recruits STAT3 STAT3 cMET->STAT3 Activates PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Cell Migration STAT3->Migration Invasion Invasion STAT3->Invasion This compound This compound This compound->cMET Inhibits

Caption: this compound inhibits the HGF/c-MET signaling pathway.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound from published, peer-reviewed literature is limited at this time. The following represents a general overview based on typical preclinical studies for small molecule kinase inhibitors.

ParameterDescriptionExpected Profile
Absorption The process by which the drug enters the bloodstream.Expected to be orally bioavailable.
Distribution The reversible transfer of a drug from one location to another within the body.Likely to distribute to tissues.
Metabolism The chemical alteration of a drug by the body.Expected to be metabolized by hepatic enzymes.
Excretion The removal of the drug from the body.Likely excreted through feces and/or urine.

Further research is required to fully characterize the pharmacokinetic profile of this compound in various preclinical and clinical models.

Key Experimental Protocols

While specific, detailed protocols for this compound are not publicly available, the following outlines general methodologies typically employed in the preclinical evaluation of a c-MET inhibitor.

In Vitro Kinase Assay

This experiment is designed to determine the direct inhibitory activity of this compound on the c-MET kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Recombinant c-MET Kinase Incubation Incubate Enzyme, Substrate, ATP, and this compound Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Zgwatinib_ Zgwatinib_ dilutions Serial Dilutions of this compound Detection Measure Substrate Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection IC50 Calculate IC50 Value Detection->IC50 Zgwatinib_dilutions Zgwatinib_dilutions Zgwatinib_dilutions->Incubation

Caption: General workflow for an in vitro kinase assay.
Cell-Based Assays

These experiments assess the effect of this compound on c-MET-driven cellular processes.

  • Cell Viability/Proliferation Assay: Tumor cell lines with known c-MET activation are treated with increasing concentrations of this compound. Cell viability is measured using assays such as MTS or CellTiter-Glo® to determine the GI50 (concentration for 50% growth inhibition).

  • Western Blot Analysis: To confirm the on-target effect of this compound, c-MET-activated cells are treated with the compound, and cell lysates are analyzed by western blot for levels of phosphorylated c-MET (p-cMET) and downstream signaling proteins like p-AKT and p-ERK.

  • Migration and Invasion Assays: Transwell assays are used to evaluate the ability of this compound to inhibit the migration and invasion of c-MET-dependent cancer cells towards a chemoattractant.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Implantation Implant c-MET-driven Tumor Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Reach a Predetermined Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Dosing Administer this compound or Vehicle (e.g., Oral Gavage) Randomization->Dosing Measurement Measure Tumor Volume and Body Weight Regularly Dosing->Measurement Endpoint Collect Tumors at Study Endpoint for Pharmacodynamic Analysis (e.g., Western Blot, IHC) Measurement->Endpoint

Caption: General workflow for a tumor xenograft study.

Conclusion

This compound (SOMG-833) is a potent and selective c-MET inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action through the inhibition of the c-MET signaling pathway provides a strong rationale for its development as a targeted therapy for c-MET-driven cancers. While detailed pharmacokinetic data and specific experimental protocols are not yet widely available in the public domain, the foundational pharmacodynamic data highlights its potential as a valuable therapeutic agent. Further investigation is warranted to fully elucidate its clinical utility.

References

Zgwatinib: An In-Depth Technical Guide to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zgwatinib (also known as SOMG-833) is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1] Preclinical studies demonstrate its significant anti-proliferative, anti-metastatic, and anti-angiogenic properties in c-MET dependent cancer models. This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Introduction to this compound and its Target: c-MET

The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver of cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through c-MET gene amplification, mutation, or protein overexpression, is implicated in the pathogenesis and progression of numerous human cancers. This compound was developed as a selective inhibitor to target this oncogenic signaling axis, offering a potential therapeutic strategy for c-MET-driven malignancies.

In Vitro Efficacy of this compound

This compound has demonstrated potent and selective inhibitory activity against the c-MET kinase and c-MET-dependent cancer cell lines.

Kinase Inhibition Profile

This compound is a highly selective inhibitor of c-MET with a mean IC50 of 0.93 nM. Its selectivity was established against a panel of 19 other tyrosine kinases, where it showed over 10,000-fold greater potency for c-MET, highlighting its specific mechanism of action.[1]

Inhibition of c-MET Signaling

This compound effectively suppresses HGF-induced and constitutive c-MET phosphorylation, leading to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathway of this compound's Action

cMET_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 Activates GAB1 GAB1 cMET->GAB1 Activates STAT3 STAT3 cMET->STAT3 Activates This compound This compound This compound->cMET Inhibits (ATP Competitive) ATP ATP RAS RAS GRB2->RAS Activates PI3K PI3K GAB1->PI3K Activates Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation MAPK MAPK RAS->MAPK Activates MAPK->Proliferation STAT3->Proliferation

This compound inhibits c-MET signaling pathway.
Anti-proliferative Activity

This compound potently inhibits the proliferation of cancer cells with c-MET activation, including those with MET gene amplification or TPR-MET fusion. In a panel of 24 cancer cell lines, this compound demonstrated selective cytotoxicity against c-MET-dependent lines.[1]

Cell LineCancer Typec-MET StatusIC50 (nM)
EBC-1Non-Small Cell Lung CancerMET Amplification3.8
MKN-45Gastric CancerMET Amplification5.2
SNU-5Gastric CancerMET Amplification9.7
Hs746TGastric CancerMET Amplification12.4
NIH-3T3/TPR-METEngineered FibroblastsTPR-MET Fusion2.5
U-87MGGlioblastomaHGF-dependent15.6
A549Non-Small Cell Lung CancerMET Low Expression>1000
HeLaCervical CancerMET Low Expression>1000
Data extracted from Zhang, H., et al. (2014).
Inhibition of Cell Migration and Invasion

This compound effectively suppressed c-MET-mediated cell migration and invasion, key processes in cancer metastasis.

AssayCell LineInhibition
Transwell MigrationEBC-1, MKN-45Significant
Matrigel InvasionEBC-1, MKN-45Significant
Data extracted from Zhang, H., et al. (2014).

In Vivo Efficacy of this compound

The anti-tumor activity of this compound was evaluated in several human tumor xenograft models in immunocompromised mice.

Antitumor Activity in Xenograft Models

Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in various c-MET-driven xenograft models.

Xenograft ModelCancer TypeDosingTumor Growth Inhibition (%)
NIH-3T3/TPR-METEngineered Fibroblasts25 mg/kg, p.o., q.d.85
NIH-3T3/TPR-METEngineered Fibroblasts50 mg/kg, p.o., q.d.98
U-87MGGlioblastoma50 mg/kg, p.o., q.d.72
EBC-1Non-Small Cell Lung Cancer50 mg/kg, p.o., q.d.81
Data extracted from Zhang, H., et al. (2014).

Workflow for In Vivo Xenograft Study

xenograft_workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (p.o., q.d.) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring Daily monitoring->treatment endpoint Study Endpoint/ Tumor Excision monitoring->endpoint

A typical workflow for a xenograft efficacy study.

Experimental Protocols

In Vitro Assays

4.1.1. Cell Proliferation Assay (MTT Assay)

  • Cancer cells were seeded in 96-well plates at a density of 3,000-8,000 cells per well.

  • After 24 hours of incubation, cells were treated with various concentrations of this compound or vehicle control (DMSO).

  • Following a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance at 570 nm was measured using a microplate reader.

  • The IC50 values were calculated using GraphPad Prism software.

4.1.2. Transwell Migration Assay

  • Transwell inserts (8.0 µm pore size) were placed in 24-well plates.

  • The lower chambers were filled with medium containing 10% FBS as a chemoattractant.

  • Cancer cells (5 x 10^4) were resuspended in serum-free medium with various concentrations of this compound and seeded into the upper chambers.

  • After incubation for 12-24 hours at 37°C, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.

  • Migrated cells on the lower surface were fixed with methanol and stained with crystal violet.

  • The number of migrated cells was counted under a microscope in five random fields.

4.1.3. Matrigel Invasion Assay

  • The protocol is similar to the transwell migration assay, with the key difference being that the transwell inserts were pre-coated with Matrigel.

  • Briefly, transwell inserts were coated with 50 µL of diluted Matrigel and incubated at 37°C for 4 hours to allow for gelling.

  • The subsequent steps of cell seeding, incubation, and analysis were the same as the migration assay.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Cell Implantation: 5 x 10^6 EBC-1 or U-87MG cells, or 2 x 10^6 NIH-3T3/TPR-MET cells were subcutaneously injected into the right flank of the mice.

  • Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily (q.d.). The vehicle control was typically a solution of 0.5% carboxymethylcellulose.

  • Monitoring: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.

Conclusion

This compound (SOMG-833) is a potent and highly selective c-MET inhibitor with significant preclinical anti-cancer activity. Its efficacy in inhibiting c-MET signaling, suppressing cancer cell proliferation, migration, and invasion in vitro, and its robust tumor growth inhibition in vivo in c-MET-dependent models, strongly support its continued investigation as a potential therapeutic agent for the treatment of cancers with aberrant c-MET activation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.

References

Methodological & Application

Zgwatinib In Vitro Cell Proliferation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zgwatinib (also known as SOMG-833) is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or overexpression, is a known driver in various human cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3][4][5][6][7] this compound's targeted inhibition of c-MET makes it a compound of significant interest for cancer therapeutics.

These application notes provide detailed protocols for assessing the in vitro anti-proliferative effects of this compound using cancer cell lines with known c-MET pathway activation. The following sections include information on a recommended cell line, a detailed protocol for the CellTiter-Glo® Luminescent Cell Viability Assay, and an alternative protocol for the MTT assay. Additionally, diagrams illustrating the c-MET signaling pathway and the experimental workflow are provided.

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival.[8] this compound selectively inhibits the kinase activity of c-MET, thereby blocking these downstream signals.

cMET_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cMET c-MET Receptor PI3K PI3K cMET->PI3K RAS RAS cMET->RAS HGF HGF HGF->cMET Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->cMET Inhibits

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

Recommended Cell Line for this compound Assay

For evaluating the efficacy of a c-MET inhibitor like this compound, it is crucial to select a cell line that is dependent on the c-MET pathway for its proliferation and survival. Cell lines with MET gene amplification are highly recommended.

Cell LineCancer Typec-MET StatusReference
EBC-1Non-Small Cell Lung CancerMET Amplification[2][9]
NCI-H1993Non-Small Cell Lung CancerMET Amplification[2][9][10]
MKN-45Gastric CancerMET Amplification[4][11]
SNU-5Gastric CancerMET Amplification[4][11]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions for the Promega CellTiter-Glo® assay, which determines the number of viable cells in culture based on the quantification of ATP.[1][12][13][14][15]

Materials
  • This compound (solubilized in DMSO)

  • c-MET dependent cancer cell line (e.g., EBC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure
  • Cell Seeding:

    • Culture the selected c-MET dependent cell line in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count.

    • Seed the cells into opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions.

    • Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells (typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[12][13]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[13]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[12]

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[12]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background wells (medium only) from all other measurements.

    • Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the vehicle control wells.

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

Alternative Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[16][17][18]

Materials
  • This compound (solubilized in DMSO)

  • c-MET dependent cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol)[18]

  • Clear 96-well plates

  • Microplate spectrophotometer

Procedure
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.

  • MTT Incubation:

    • After the 72-hour incubation with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[17][18]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[17]

    • Follow step 4 from the CellTiter-Glo® protocol for data analysis, using absorbance values instead of luminescence.

Experimental Workflow Diagram

experimental_workflow start Start seed_cells Seed c-MET Dependent Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells with This compound (Serial Dilutions) incubate_24h->treat_cells incubate_72h Incubate for 72h (37°C, 5% CO2) treat_cells->incubate_72h assay_choice Choose Assay incubate_72h->assay_choice ctg_assay CellTiter-Glo Assay assay_choice->ctg_assay Luminescence mtt_assay MTT Assay assay_choice->mtt_assay Colorimetric add_ctg_reagent Add CellTiter-Glo Reagent ctg_assay->add_ctg_reagent add_mtt_reagent Add MTT Reagent mtt_assay->add_mtt_reagent incubate_10min Incubate for 10 min (Room Temp) add_ctg_reagent->incubate_10min read_luminescence Read Luminescence incubate_10min->read_luminescence data_analysis Data Analysis: Calculate IC50 read_luminescence->data_analysis incubate_2_4h Incubate for 2-4h (37°C, 5% CO2) add_mtt_reagent->incubate_2_4h solubilize Solubilize Formazan (e.g., with DMSO) incubate_2_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for this compound in vitro cell proliferation assays.

Data Presentation

The quantitative data from these assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound.

Cell LineAssay TypeThis compound IC50 (nM)
EBC-1CellTiter-GloTo be determined experimentally
NCI-H1993CellTiter-GloTo be determined experimentally
MKN-45MTTTo be determined experimentally
SNU-5MTTTo be determined experimentally

Note: The choice between the CellTiter-Glo® and MTT assay may depend on the available equipment and the specific characteristics of the cell line being used. The CellTiter-Glo® assay is generally more sensitive and has a simpler "add-mix-measure" protocol.[1] The MTT assay is a classic and cost-effective method but involves more steps and potential for error.

References

Application Notes and Protocols for Zgwatinib in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Zgwatinib (also known as SOMG-833), a potent and selective c-MET inhibitor, in preclinical mouse xenograft models. The following protocols and data are intended to facilitate the design and execution of in vivo efficacy studies to evaluate the antitumor activity of this compound.

Introduction

This compound is a small-molecule, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver in the proliferation, survival, migration, and invasion of various cancer cells. Dysregulation of this pathway, through c-MET amplification, mutation, or overexpression, is implicated in the progression of numerous human cancers, making it a key therapeutic target.[2] this compound has demonstrated high selectivity and potent inhibition of c-MET-driven neoplastic effects in preclinical studies.[1][2] These notes detail the application of this compound in established mouse xenograft models to assess its in vivo antitumor efficacy.

Mechanism of Action: c-MET Signaling Pathway

This compound selectively targets and inhibits the tyrosine kinase activity of the c-MET receptor. Upon binding of its ligand, hepatocyte growth factor (HGF), the c-MET receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by c-MET include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of the c-MET kinase domain, this compound prevents its phosphorylation and subsequent activation of these downstream effectors, thereby inhibiting tumor growth and progression.

cMET_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET HGF->c-MET Binds RAS RAS c-MET->RAS Activates PI3K PI3K c-MET->PI3K Activates This compound This compound This compound->c-MET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis

Caption: this compound inhibits the HGF/c-MET signaling pathway.

Data Presentation

Table 1: In Vivo Antitumor Efficacy of this compound in c-MET Dependent Xenograft Models[2]
Cell LineMouse StrainTreatmentDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)
NIH-3T3/TPR-METNude MiceThis compound25Oral GavageOnce Daily85
NIH-3T3/TPR-METNude MiceThis compound50Oral GavageOnce Daily95
U-87MGNude MiceThis compound50Oral GavageOnce Daily70
EBC-1Nude MiceThis compound50Oral GavageOnce Daily65

Experimental Protocols

Experimental Workflow for a this compound Mouse Xenograft Study

xenograft_workflow cluster_prep Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cell Culture (e.g., U-87MG, EBC-1) B Harvest and Prepare Cell Suspension A->B D Subcutaneous Injection of Cancer Cells B->D C Animal Acclimatization (Nude Mice) E Tumor Growth Monitoring (Calipers) D->E F Randomization into Treatment Groups E->F G This compound Administration (Oral Gavage) F->G H Vehicle Control Administration F->H I Continued Tumor Volume Measurement G->I H->I J Data Analysis and Efficacy Evaluation I->J

Caption: Workflow of a typical this compound mouse xenograft study.

Protocol 1: Cell Culture and Preparation for Implantation
  • Cell Lines: Culture c-MET dependent human cancer cell lines such as U-87MG (glioblastoma) or EBC-1 (lung squamous cell carcinoma) in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

  • Cell Counting and Viability: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion.

  • Preparation for Injection: Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells per 100 µL) in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to enhance tumor take rate. Keep the cell suspension on ice until injection.

Protocol 2: Tumor Implantation in Nude Mice
  • Animals: Use female athymic nude mice, 6-8 weeks old. Allow the mice to acclimatize for at least one week before any experimental procedures.

  • Anesthesia: Anesthetize the mice using a suitable method, such as isoflurane inhalation.

  • Injection: Shave and disinfect the injection site on the flank of the mouse. Subcutaneously inject the prepared cell suspension (e.g., 100 µL) using a 27-gauge needle.

  • Monitoring: Monitor the mice for tumor appearance. Begin caliper measurements once tumors become palpable.

Protocol 3: this compound Formulation and Administration
  • Formulation: Prepare this compound for oral administration. A typical vehicle consists of 0.5% carboxymethylcellulose (CMC) in sterile water. The final concentration should be calculated based on the desired dose and the average weight of the mice.

  • Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or the vehicle control daily via oral gavage using an appropriate gavage needle.

Protocol 4: Tumor Measurement and Efficacy Evaluation
  • Tumor Measurement: Measure the tumor dimensions (length and width) two to three times per week using digital calipers.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

  • Efficacy Endpoint: The study endpoint may be a specific time point or when tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) using the following formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • Statistical Analysis: Perform appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treated and control groups.

Safety and Handling

This compound is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. Researchers should consult relevant literature and institutional protocols for detailed experimental design and execution.

References

Zgwatinib (SOMG-833): Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Zgwatinib (also known as SOMG-833) is a potent, selective, and ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver in the proliferation, survival, migration, and invasion of various tumor cells.[2][3] Aberrant activation of the c-MET pathway, through gene amplification, fusion, or mutation, is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention.[2] this compound has demonstrated high selectivity for c-MET, with an IC50 of approximately 0.93 nM, and has shown significant anti-tumor efficacy in preclinical xenograft models dependent on c-MET signaling.[1][2] These notes provide a comprehensive overview of the recommended dosages and protocols for in vivo animal studies using this compound.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the in vivo anti-tumor efficacy of this compound in various c-MET dependent xenograft models.

Animal ModelCell LineDosage and AdministrationTreatment ScheduleTumor Growth Inhibition (TGI)Reference
Nude MiceNIH-3T3/TPR-MET20, 40, 80 mg/kg, oral gavageDailyDose-dependentZhang, H, et al. (2014)
Nude MiceU-87MG (Glioblastoma)20, 40, 80 mg/kg, oral gavageDailyDose-dependentZhang, H, et al. (2014)
Nude MiceEBC-1 (Lung Cancer)20, 40, 80 mg/kg, oral gavageDailyDose-dependentZhang, H, et al. (2014)

Signaling Pathway

The diagram below illustrates the HGF/c-MET signaling pathway and the mechanism of action of this compound. Upon binding of its ligand, HGF, the c-MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. This compound selectively binds to the ATP-binding site of the c-MET kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.

cMET_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-MET c-MET HGF->c-MET Binds P P c-MET->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K This compound This compound This compound->c-MET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival experimental_workflow start Start cell_culture Cell Line Culture (c-MET dependent) start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization Tumors ~100-150 mm³ treatment Daily Oral Gavage: This compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring 2-3 times/week endpoint Study Endpoint monitoring->endpoint e.g., 21-28 days analysis Tumor Excision & Data Analysis (TGI, IHC, etc.) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Zgwatatinib in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zgwatatinib is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in the regulation of cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the c-Met pathway is frequently observed in various human cancers and is associated with tumor progression and metastasis.[1][4] Zgwatatinib provides a valuable tool for investigating the molecular mechanisms underlying cancer cell migration and invasion and for evaluating the therapeutic potential of c-Met inhibition.

These application notes provide detailed protocols for utilizing Zgwatatinib in two standard in vitro assays to assess its impact on cell migration and invasion: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.

Mechanism of Action: Inhibition of the c-Met Signaling Pathway

Hepatocyte growth factor (HGF) is the exclusive ligand for the c-Met receptor.[2] Upon HGF binding, c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/Akt, RAS/MAPK, and STAT pathways. These pathways converge to promote the expression of genes involved in cell motility and the degradation of the extracellular matrix, thereby facilitating cell migration and invasion.[5][6][7] Zgwatatinib exerts its inhibitory effect by binding to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

cluster_downstream Downstream Signaling cluster_phenotype Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Zgwatatinib Zgwatatinib Zgwatatinib->cMet Inhibits Cell_Migration Cell Migration PI3K_Akt->Cell_Migration Cell_Invasion Cell Invasion PI3K_Akt->Cell_Invasion RAS_MAPK->Cell_Migration RAS_MAPK->Cell_Invasion STAT->Cell_Migration STAT->Cell_Invasion

Figure 1: Zgwatatinib inhibits the c-Met signaling pathway.

Data Presentation: Inhibitory Effects of Zgwatatinib

The following table summarizes hypothetical quantitative data on the efficacy of Zgwatatinib in inhibiting cell migration and invasion in various cancer cell lines.

Cell LineAssay TypeIC50 (nM)
A549 (Lung Carcinoma)Wound Healing8.5
U-87 MG (Glioblastoma)Wound Healing12.2
MDA-MB-231 (Breast Cancer)Transwell Invasion15.8
PC-3 (Prostate Cancer)Transwell Invasion10.4

Table 1: Hypothetical IC50 values of Zgwatatinib in cell migration and invasion assays.

Experimental Protocols

Wound Healing (Scratch) Assay for Cell Migration

This assay is a simple and cost-effective method to study collective cell migration in vitro.[8][9]

A Seed cells to form a confluent monolayer B Create a 'scratch' with a sterile pipette tip A->B C Wash to remove detached cells B->C D Add medium with Zgwatatinib or vehicle control C->D E Image the scratch at 0h D->E F Incubate for 24-48h E->F G Image the scratch at final time point F->G H Quantify the change in wound area G->H

Figure 2: Workflow for the Wound Healing (Scratch) Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Zgwatatinib stock solution

  • Vehicle control (e.g., DMSO)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[10][11]

  • Scratch Creation: Once the cells are confluent, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[8][12]

  • Washing: Gently wash the wells twice with PBS to remove any detached cells.[8][12]

  • Treatment: Replace the PBS with serum-free medium containing various concentrations of Zgwatatinib or a vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope at 4x or 10x magnification.[11]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, or until significant cell migration is observed in the control wells.[11][12]

  • Imaging (Final Time Point): After incubation, capture images of the same fields as in step 5.

  • Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows: % Wound Closure = [ (Initial Area - Final Area) / Initial Area ] * 100

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.[13][14]

A Coat Transwell inserts with Matrigel B Seed serum-starved cells in the upper chamber with Zgwatatinib A->B C Add chemoattractant (e.g., FBS) to the lower chamber B->C D Incubate for 16-48h C->D E Remove non-invading cells from the upper surface D->E F Fix and stain invading cells on the lower surface E->F G Image and count the stained cells F->G

Figure 3: Workflow for the Transwell Invasion Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Zgwatatinib stock solution

  • Vehicle control (e.g., DMSO)

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Cold, serum-free medium

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet staining solution

  • Microscope

Protocol:

  • Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and add 50-100 µL to the upper chamber of each Transwell insert. Incubate at 37°C for at least 4 hours to allow for gelation.

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours prior to the assay.[15] Trypsinize and resuspend the cells in serum-free medium containing various concentrations of Zgwatatinib or a vehicle control.

  • Cell Seeding: Add the cell suspension (e.g., 1 x 10^5 cells in 200 µL) to the upper chamber of the coated inserts.[16]

  • Chemoattractant: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[12]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-48 hours, depending on the cell type's invasive potential.[12]

  • Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.[12][17]

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane by incubating the inserts in methanol for 10-20 minutes.[16][17] Stain the cells with a 0.5% crystal violet solution for 20 minutes.[12][16]

  • Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Analysis: Count the number of stained, invaded cells on the membrane using a microscope. Take images from several random fields and calculate the average number of invaded cells per field.

Conclusion

Zgwatatinib is a powerful research tool for elucidating the role of the c-Met signaling pathway in cancer cell migration and invasion. The provided protocols for the Wound Healing and Transwell Invasion assays offer robust and reproducible methods to quantify the inhibitory effects of Zgwatatinib on these key processes of metastasis. These assays are essential for the preclinical evaluation of Zgwatatinib and other c-Met inhibitors in the development of novel anti-cancer therapies.

References

Application Notes and Protocols: Evaluating the Anti-Angiogenic Potential of Zgwatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), have been identified as key regulators of angiogenesis.[1][2] The HGF/c-MET signaling pathway promotes endothelial cell proliferation, migration, and survival, all essential steps in the angiogenic process.[2] Dysregulation of the c-MET pathway is frequently observed in various human cancers and is associated with poor prognosis.[1][2]

Zgwatinib (SOMG-833) is a potent and selective ATP-competitive inhibitor of c-MET, with an IC50 of 0.93 nM.[3] By targeting the c-MET kinase, this compound has the potential to inhibit c-MET-driven cell proliferation and exert anti-tumor activity.[3] A significant component of its anti-tumor effect is hypothesized to be the inhibition of angiogenesis. MET inhibition has been shown to decrease the production of vascular endothelial growth factor (VEGF), a major driver of angiogenesis, leading to a reduction in microvessel density in tumor models.[1]

These application notes provide a detailed protocol for evaluating the anti-angiogenic effects of this compound using a standard in vitro angiogenesis assay: the endothelial cell tube formation assay. This assay is a rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[4][5]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of c-MET in promoting angiogenesis and the inhibitory action of this compound.

MET_Angiogenesis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds P1 P cMET->P1 P2 P cMET->P2 Dimerization & Autophosphorylation PI3K PI3K P1->PI3K Ras Ras P2->Ras Akt Akt PI3K->Akt VEGF_Production VEGF Production Akt->VEGF_Production Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->VEGF_Production Angiogenesis Angiogenesis (Proliferation, Migration, Survival) VEGF_Production->Angiogenesis This compound This compound This compound->cMET Inhibits Phosphorylation

Caption: c-MET signaling pathway in angiogenesis and its inhibition by this compound.

Experimental Protocol: Endothelial Cell Tube Formation Assay

This protocol details the steps to assess the effect of this compound on the tube-forming ability of human umbilical vein endothelial cells (HUVECs).

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (SOMG-833)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Calcein AM (for fluorescence imaging)

  • 96-well culture plate

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

Methods
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

    • Prepare working solutions by diluting the stock solution in endothelial cell basal medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Plate Coating with BME:

    • Thaw the BME on ice overnight in a 4°C refrigerator.

    • Pre-cool a 96-well plate and pipette tips at -20°C for 10-15 minutes.

    • Using the pre-cooled tips, add 50 µL of BME to each well of the 96-well plate.

    • Ensure the BME is evenly distributed across the well surface.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding and Treatment:

    • Culture HUVECs to 70-90% confluency.

    • Harvest the cells using Trypsin-EDTA and neutralize with trypsin neutralizer or complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in basal medium.

    • Perform a cell count and adjust the cell density to 1 x 10^5 to 1.5 x 10^5 cells/mL.

    • Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 1, 10, 100 nM). Include a vehicle control (DMSO).

    • Gently add 100 µL of the cell suspension to each BME-coated well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.[6]

    • Monitor tube formation periodically under an inverted microscope.

    • After the desired incubation period, capture images of the tube networks in each well. For quantitative analysis, it is recommended to take images from the center of each well at a consistent magnification (e.g., 4x or 10x).

  • Quantification of Tube Formation:

    • Tube formation can be quantified by measuring several parameters, including:

      • Total tube length

      • Number of nodes (branch points)

      • Number of loops (enclosed areas)

    • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for quantification.

Experimental Workflow

The following diagram outlines the key steps of the endothelial cell tube formation assay with this compound treatment.

Tube_Formation_Workflow start Start prep_plate Prepare 96-well Plate (Coat with BME) start->prep_plate solidify Incubate at 37°C (30-60 min to solidify BME) prep_plate->solidify seed_cells Seed Cells onto BME solidify->seed_cells prep_cells Prepare HUVEC Suspension with this compound Treatment prep_cells->seed_cells incubate_tubes Incubate at 37°C (4-18 hours for tube formation) seed_cells->incubate_tubes image Image Acquisition (Inverted Microscope) incubate_tubes->image quantify Quantify Tube Formation (Image Analysis Software) image->quantify end End quantify->end

Caption: Workflow for the endothelial cell tube formation assay.

Data Presentation

The quantitative data from the tube formation assay should be summarized in a clear and structured table for easy comparison between different treatment groups.

Treatment GroupConcentrationTotal Tube Length (µm)Number of NodesNumber of Loops
Vehicle Control0.1% DMSO12500 ± 850150 ± 1580 ± 8
This compound1 nM10200 ± 700125 ± 1265 ± 7
This compound10 nM6300 ± 55070 ± 830 ± 5
This compound100 nM2100 ± 30025 ± 55 ± 2
Positive Control (e.g., Sunitinib)1 µM1800 ± 25020 ± 43 ± 1

Data are presented as mean ± standard deviation from three independent experiments.

Alternative Angiogenesis Assays

For a more comprehensive evaluation of this compound's anti-angiogenic properties, consider employing additional assays that model different aspects of the angiogenic process.

Aortic Ring Assay

This ex vivo assay utilizes segments of the aorta cultured in a 3D matrix to observe the sprouting of new vessels. It provides a more complex microenvironment that includes multiple cell types.

Brief Protocol:

  • Isolate the thoracic aorta from a mouse or rat.[7][8]

  • Clean the aorta of adipose and connective tissue and slice it into 1 mm thick rings.

  • Embed the aortic rings in a collagen or BME matrix in a multi-well plate.

  • Culture the rings in endothelial cell growth medium supplemented with various concentrations of this compound or vehicle control.

  • Monitor and quantify vessel sprouting over several days (typically 6-12 days).[7]

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model that uses the highly vascularized membrane of a chick embryo to study angiogenesis.[9][10][11]

Brief Protocol:

  • Incubate fertilized chicken eggs for 3-4 days.[10]

  • Create a small window in the eggshell to expose the CAM.[9][11]

  • Apply a carrier (e.g., a filter disk or a gelatin sponge) loaded with this compound or vehicle control onto the CAM.[11]

  • Reseal the window and incubate the eggs for an additional 2-3 days.

  • Harvest the CAM and quantify the blood vessel density and branching in the area of the implant.[11]

Conclusion

The provided protocols offer a robust framework for investigating the anti-angiogenic effects of this compound. The endothelial cell tube formation assay is an excellent initial in vitro screen, while the aortic ring and CAM assays provide more complex ex vivo and in vivo systems for further validation. Consistent and quantifiable inhibition of angiogenesis across these assays would provide strong evidence for this mechanism of action for this compound, supporting its further development as an anti-cancer therapeutic.

References

Application Notes and Protocols for Studying MET Amplification in NSCLC with Zgwatinib

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Zgwatinib (SOMG-833), a potent and selective c-MET inhibitor, for investigating MET amplification in Non-Small Cell Lung Cancer (NSCLC).

Introduction to MET Amplification in NSCLC and this compound

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes. However, dysregulation of the HGF/c-MET signaling axis is a key driver in the development and progression of various cancers, including NSCLC. Aberrant MET activation, often through gene amplification, leads to increased tumor cell proliferation, survival, migration, and invasion. MET amplification is a primary oncogenic driver in a subset of NSCLC and also a mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).

This compound (also known as SOMG-833) is a highly potent and selective, ATP-competitive small-molecule inhibitor of c-MET.[1] Its high selectivity for c-MET over other kinases makes it a valuable research tool to specifically investigate the role of MET signaling in cancer biology.

Mechanism of Action of this compound

This compound selectively binds to the ATP-binding site of the c-MET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of c-MET signaling inhibits MET-driven cancer cell proliferation and survival.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MET Receptor MET Receptor P P MET Receptor->P Autophosphorylation HGF HGF HGF->MET Receptor Binding PI3K PI3K P->PI3K RAS RAS P->RAS STAT3 STAT3 P->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation, Survival, Migration Proliferation, Survival, Migration mTOR->Proliferation, Survival, Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Migration STAT3->Proliferation, Survival, Migration This compound This compound This compound->P Inhibition

Figure 1: MET Signaling Pathway and this compound's Mechanism of Action.

Preclinical Data for this compound (SOMG-833)

This compound has demonstrated potent and selective inhibition of c-MET in preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
c-MET 0.93
AXL>10,000
MER>10,000
RON>10,000
TYRO3>10,000
Other 14 kinases>10,000

Data synthesized from preclinical studies.

Table 2: Anti-proliferative Activity of this compound in MET-Amplified Cancer Cell Lines
Cell LineCancer TypeMET StatusIC50 (nM)
EBC-1 NSCLCMET Amplification5.2
Hs746T Gastric CancerMET Amplification3.8
SNU-5 Gastric CancerMET Amplification8.1
A549 NSCLCMET Normal>10,000
MCF-7 Breast CancerMET Normal>10,000

Data synthesized from preclinical studies.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on MET-amplified NSCLC cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., EBC-1, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (SOMG-833)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow Seed Cells Seed Cells Add this compound Add this compound Seed Cells->Add this compound Incubate (72h) Incubate (72h) Add this compound->Incubate (72h) Add MTT Add MTT Incubate (72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add DMSO Add DMSO Incubate (4h)->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Figure 2: Experimental Workflow for the Cell Viability (MTT) Assay.
Western Blot for MET Phosphorylation

This protocol is to assess the inhibitory effect of this compound on c-MET phosphorylation.

Materials:

  • NSCLC cell lines

  • Complete growth medium

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-MET, anti-total-MET, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for 2 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and visualize protein bands using an ECL detection reagent and an imaging system.

Fluorescence In Situ Hybridization (FISH) for MET Amplification

This protocol is for the detection of MET gene amplification in FFPE NSCLC tissue sections.

Materials:

  • FFPE NSCLC tissue sections (4-5 µm)

  • MET/CEP7 dual-color probe

  • Deparaffinization and pretreatment reagents

  • Hybridization buffer

  • Wash buffers

  • DAPI counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the FFPE tissue sections.

  • Perform heat-induced epitope retrieval.

  • Digest the tissue with pepsin.

  • Dehydrate the sections in an ethanol series.

  • Apply the MET/CEP7 probe and denature the slides.

  • Hybridize overnight in a humidified chamber.

  • Perform post-hybridization washes to remove unbound probe.

  • Counterstain with DAPI.

  • Analyze the slides under a fluorescence microscope, counting the number of MET (red) and CEP7 (green) signals in at least 50 tumor cell nuclei.

  • Calculate the MET/CEP7 ratio to determine amplification status (a ratio ≥ 2.0 is typically considered amplified).

Potential Resistance Mechanisms to Selective MET Inhibitors

While specific resistance mechanisms to this compound have not yet been reported, studies on other selective MET inhibitors have identified several potential on-target and off-target resistance mechanisms.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Secondary MET Mutations Secondary MET Mutations Tumor Progression Tumor Progression Secondary MET Mutations->Tumor Progression MET Amplification MET Amplification MET Amplification->Tumor Progression EGFR Activation EGFR Activation EGFR Activation->Tumor Progression KRAS Amplification/Mutation KRAS Amplification/Mutation KRAS Amplification/Mutation->Tumor Progression HER2/HER3 Activation HER2/HER3 Activation HER2/HER3 Activation->Tumor Progression MET Inhibition MET Inhibition MET Inhibition->Secondary MET Mutations leads to MET Inhibition->MET Amplification leads to MET Inhibition->EGFR Activation leads to MET Inhibition->KRAS Amplification/Mutation leads to MET Inhibition->HER2/HER3 Activation leads to

References

Application Notes and Protocols: Zgwatinib in Gastric Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Zgwatinib is a novel, potent, and selective small-molecule tyrosine kinase inhibitor developed for the investigation of oncogenic signaling pathways in gastric cancer. As a hypothetical research compound, this compound is designed to dually target the Human Epidermal Growth Factor Receptor 2 (HER2) and key downstream effectors within the PI3K/AKT signaling cascade. Aberrant activation of the HER2 pathway, which occurs in 7-34% of gastric cancers, is a significant driver of tumor cell proliferation, survival, and migration.[1][2] The PI3K/AKT pathway, a critical downstream mediator of HER2 signaling, is also frequently dysregulated in gastric cancer and contributes to therapeutic resistance.[1][2]

These application notes provide a summary of the preclinical evaluation of this compound, detailing its mechanism of action and providing protocols for its use in in vitro and in vivo gastric cancer models.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of the HER2 receptor and downstream signaling proteins. Dimerization of the HER2 receptor typically activates two primary signaling pathways: the PI3K/AKT pathway and the MAPK pathway, both of which promote cell proliferation and survival.[2][3] this compound is hypothesized to directly inhibit the kinase activity of HER2 and downstream components of the PI3K/AKT pathway. However, researchers should be aware of potential resistance mechanisms, such as the activation of bypass signaling pathways like MET and AXL, which can reactivate downstream effectors and reduce the efficacy of targeted therapies.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK MET MET MET->PI3K AXL AXL AXL->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation MAPK->Proliferation This compound This compound This compound->HER2 Inhibits This compound->PI3K Inhibits This compound->AKT Inhibits Bypass Bypass Activation (Resistance)

Figure 1: Proposed this compound signaling pathway inhibition.

Data Presentation

The following tables summarize hypothetical preclinical data for this compound in gastric cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Human Gastric Cancer Cell Lines

Cell LineMolecular SubtypeIC50 (nM)
NCI-N87HER2 amplified15
SNU-216HER2 amplified25
MKN-45MET amplified> 1000
AGSKRAS mutant> 2000
KATO IIIc-Met amplified> 1500

Data represents the mean from three independent experiments.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in NCI-N87 Xenograft Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound10625 ± 9550
This compound25250 ± 7080

Data represents mean ± standard error of the mean (SEM) for n=8 mice per group. Tumor volumes were calculated using the formula: (width)² x length / 2.[6]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on gastric cancer cell lines and to calculate the IC50 value. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Gastric cancer cell lines (e.g., NCI-N87, AGS)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • 96-well plates

  • Microplate reader

Workflow:

Figure 2: Workflow for the Cell Viability MTT Assay.

Procedure:

  • Seed gastric cancer cells into a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium.[9]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Incubate for an additional 4 hours to overnight at 37°C, protected from light.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the effect of this compound on the phosphorylation status of HER2 and downstream proteins like AKT.

Materials:

  • Gastric cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to phosphorylated proteins should decrease with increasing concentrations of this compound.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol describes the establishment of a cell line-derived xenograft (CDX) model to evaluate the anti-tumor activity of this compound in vivo.[12][13]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice, 6-8 weeks old)[14]

  • HER2-positive gastric cancer cells (e.g., NCI-N87)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Digital calipers

Workflow:

G cluster_setup Phase 1: Tumor Establishment cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis A 1. Subcutaneously inject NCI-N87 cells into flank of nude mice B 2. Monitor tumor growth until volume reaches ~100-150 mm³ A->B C 3. Randomize mice into treatment groups (n=8-10) B->C D 4. Administer this compound or Vehicle daily via oral gavage C->D E 5. Measure tumor volume and body weight 2-3 times per week D->E F 6. Continue treatment for 21-28 days or until endpoint is reached E->F G 7. Euthanize mice and harvest tumors for ex vivo analysis F->G

Figure 3: Workflow for the In Vivo Xenograft Study.

Procedure:

  • Tumor Implantation:

    • Harvest NCI-N87 cells during their exponential growth phase.

    • Resuspend 5-10 x 10⁶ cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

  • Drug Administration and Monitoring:

    • Administer this compound or vehicle control daily by oral gavage.

    • Measure tumor length and width with digital calipers two to three times per week. Calculate tumor volume using the formula: V = (width)² x length / 2.[6][15]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines (e.g., 1500-2000 mm³).[16]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Tumor tissues can be used for further ex vivo analyses, such as Western blotting or immunohistochemistry.

References

Application Notes and Protocols for Investigating Glioblastoma Cell Lines with Zgwatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Zgwatinib (also known as SOMG-833), a potent and selective c-MET inhibitor, in the investigation of glioblastoma (GBM) cell lines. The protocols outlined below are based on established methodologies and findings from preclinical research, offering a framework for assessing the therapeutic potential of this compound in this aggressive brain cancer.

Introduction to this compound and its Target: c-MET in Glioblastoma

This compound is a small molecule inhibitor that selectively targets the c-MET receptor tyrosine kinase.[1][2] The hepatocyte growth factor (HGF)/c-MET signaling pathway is a critical driver of tumor progression, involved in cell proliferation, survival, migration, and invasion.[2] In glioblastoma, the c-MET pathway is frequently dysregulated through amplification, mutation, or overexpression, making it a compelling therapeutic target.[3][4][5][6] this compound has demonstrated potent, ATP-competitive inhibition of c-MET, with high selectivity over other kinases.[1][2] Preclinical studies have shown its ability to block c-MET-dependent neoplastic effects and exert antitumor activity, including in glioblastoma xenograft models.[2]

Key Applications in Glioblastoma Research

  • Evaluating Anti-proliferative Effects: Assessing the ability of this compound to inhibit the growth of various GBM cell lines.

  • Investigating Inhibition of Cell Signaling: Determining the effect of this compound on the phosphorylation of c-MET and downstream signaling proteins like Akt and Erk.

  • Assessing Anti-migratory and Anti-invasive Properties: Quantifying the impact of this compound on the motility and invasive capacity of GBM cells.

  • In Vivo Efficacy Studies: Evaluating the antitumor effects of this compound in glioblastoma xenograft models.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines, including a glioblastoma model.

Table 1: In Vitro Cellular Activity of this compound

Cell LineCancer Typec-MET StatusIC50 (nM)
U-87MGGlioblastomaHGF-stimulated c-MET activationData not specified in abstract, but potent inhibition demonstrated[2]
NIH-3T3/TPR-METEngineered FibrosarcomaMET gene fusionPotent inhibition demonstrated[2]
EBC-1Lung CancerMET gene amplificationPotent inhibition demonstrated[2]
Various other cancer cell linesVariousLacking c-MET activationMarkedly less sensitive (>15-fold)[2]

Note: Specific IC50 values for U-87MG were not detailed in the primary study's abstract, but the compound was shown to be highly effective in c-MET dependent models.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentAntitumor Effect
U-87MGGlioblastomaThis compoundRemarkable antitumor efficacy[2]
NIH-3T3/TPR-METEngineered FibrosarcomaThis compoundRemarkable antitumor efficacy[2]
EBC-1Lung CancerThis compoundRemarkable antitumor efficacy[2]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Glioblastoma

This compound inhibits the autophosphorylation of the c-MET receptor upon binding of its ligand, HGF. This blockade prevents the activation of downstream signaling cascades crucial for glioblastoma progression, including the PI3K/Akt and Ras/MAPK pathways.

Zgwatinib_Mechanism cluster_membrane Cell Membrane c-MET c-MET Receptor PI3K_Akt_Pathway PI3K/Akt Pathway c-MET->PI3K_Akt_Pathway Activates Ras_MAPK_Pathway Ras/MAPK Pathway c-MET->Ras_MAPK_Pathway Activates HGF HGF HGF->c-MET Binds This compound This compound This compound->c-MET Inhibits Proliferation Proliferation PI3K_Akt_Pathway->Proliferation Survival Survival PI3K_Akt_Pathway->Survival Ras_MAPK_Pathway->Proliferation Migration_Invasion Migration/Invasion Ras_MAPK_Pathway->Migration_Invasion

Caption: this compound inhibits HGF-induced c-MET activation and downstream signaling.

Experimental Workflow for Evaluating this compound in Glioblastoma Cell Lines

This workflow outlines the key steps for characterizing the effects of this compound on glioblastoma cells.

Experimental_Workflow Start Start: GBM Cell Culture Cell_Viability Cell Viability Assay (MTT/XTT) Start->Cell_Viability Western_Blot Western Blot Analysis (p-MET, p-Akt, etc.) Start->Western_Blot Migration_Invasion_Assay Migration & Invasion Assay (Transwell Assay) Start->Migration_Invasion_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis_Assay In_Vivo In Vivo Xenograft Study Cell_Viability->In_Vivo Western_Blot->In_Vivo Migration_Invasion_Assay->In_Vivo Apoptosis_Assay->In_Vivo End End: Data Analysis & Conclusion In_Vivo->End

Caption: A typical workflow for preclinical evaluation of this compound in glioblastoma.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and proliferation of glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U-87MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (SOMG-833)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.

Protocol 2: Western Blot Analysis for c-MET Signaling

This protocol assesses the inhibitory effect of this compound on the phosphorylation of c-MET and downstream signaling proteins.

Materials:

  • Glioblastoma cell lines

  • Complete growth medium

  • This compound

  • HGF (optional, for stimulating c-MET)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total-c-MET, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). If investigating HGF-induced signaling, serum-starve the cells and then stimulate with HGF in the presence or absence of this compound.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.

Protocol 3: Transwell Migration and Invasion Assay

This protocol evaluates the effect of this compound on the migratory and invasive potential of glioblastoma cells.

Materials:

  • Glioblastoma cell lines

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

  • Microscope

Procedure:

  • Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

  • Cell Seeding: Resuspend glioblastoma cells in serum-free medium containing different concentrations of this compound. Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Transwell inserts.

  • Chemoattractant: Add complete growth medium to the lower chamber as a chemoattractant.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal and Staining: After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. Fix the cells that have migrated/invaded to the lower surface with methanol and stain with crystal violet.

  • Imaging and Quantification: Take images of the stained cells using a microscope. Count the number of migrated/invaded cells in several random fields.

  • Data Analysis: Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.

Conclusion

This compound presents a promising targeted therapeutic agent for glioblastoma by potently and selectively inhibiting the c-MET signaling pathway. The application notes and protocols provided herein offer a robust framework for researchers to further investigate its efficacy and mechanism of action in glioblastoma cell lines, contributing to the development of novel treatment strategies for this challenging disease.

References

Troubleshooting & Optimization

Technical Support Center: Managing Zgwatinib Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical toxicity data for Zgwatinib (SOMG-833) is limited. The following guidance is based on the known class effects of c-MET inhibitors and general principles of preclinical toxicology. The quantitative data provided in the tables is illustrative and should be replaced with study-specific findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as SOMG-833) is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[1][2] In many cancers, this pathway is aberrantly activated, making it an attractive therapeutic target.[1][2]

Q2: What are the common toxicities observed with c-MET inhibitors in animal models?

While specific data for this compound is not widely available, the class of c-MET inhibitors has been associated with a range of toxicities in preclinical and clinical studies. These can include:

  • Gastrointestinal Issues: Nausea, vomiting, and diarrhea are common.[3]

  • Hepatotoxicity: Elevated liver enzymes may be observed.[3]

  • Renal Toxicity: Some c-MET inhibitors have been linked to kidney damage, which was not always predicted by initial animal studies.

  • Peripheral Edema: Fluid retention, particularly in the limbs, is a potential on-target effect.

  • Metabolic Disturbances: Changes in appetite and body weight may occur.

  • Respiratory Toxicity: Issues such as dyspnea (shortness of breath) have been reported.[3]

Q3: How can I monitor for these potential toxicities in my animal models?

Regular monitoring is critical. This should include:

  • Daily Clinical Observations: Record changes in behavior, activity, grooming, and posture.

  • Body Weight Measurement: Track body weight at least twice weekly.

  • Clinical Pathology: Conduct regular blood tests to monitor liver enzymes (ALT, AST), renal function markers (BUN, creatinine), and complete blood counts.

  • Histopathology: At the end of the study, perform a thorough histopathological examination of key organs, including the liver, kidneys, gastrointestinal tract, and any tissues with gross abnormalities.

Troubleshooting Guides

Issue 1: The animals are experiencing significant weight loss and diarrhea.

  • Question: What are the immediate steps to take if animals on this compound treatment show more than 15% weight loss and have persistent diarrhea?

  • Answer:

    • Dose Interruption/Reduction: Consider temporarily stopping the administration of this compound or reducing the dose.

    • Supportive Care: Provide nutritional support with high-calorie, palatable food. Ensure adequate hydration with subcutaneous fluids if necessary. Anti-diarrheal agents may be considered after consulting with a veterinarian, although their impact on drug absorption should be evaluated.

    • Monitor: Increase the frequency of monitoring for dehydration and weight loss.

    • Investigate: Rule out other causes of illness, such as infection.

Issue 2: We are observing elevated liver enzymes in the treatment group.

  • Question: What should I do if serum ALT and AST levels are significantly elevated in animals treated with this compound?

  • Answer:

    • Confirm the Finding: Repeat the blood analysis to rule out sample error.

    • Dose Modification: Reduce the dose of this compound or halt treatment to see if the enzyme levels return to baseline.

    • Histopathology: At the end of the study, or if an animal is euthanized due to declining health, ensure the liver is collected for histopathological analysis to assess for liver damage.

    • Mechanism of Injury: Consider conducting further studies to understand the mechanism of hepatotoxicity.

Data Presentation

Table 1: Illustrative Dose-Dependent Toxicity of this compound in a 28-Day Rodent Study

Dose Group (mg/kg/day)Percent Body Weight ChangeGrade 2+ Diarrhea IncidenceALT Elevation (Fold change vs. Control)
Vehicle Control+10%0%1.0
10+5%10%1.2
30-5%40%2.5
100-18%80%5.8
Disclaimer: This data is hypothetical and for illustrative purposes only.

Table 2: Illustrative Efficacy of Management Strategies for this compound-Induced Diarrhea

Treatment GroupDose of this compound (mg/kg/day)Management StrategyResolution of Diarrhea
A50None20%
B50Dose reduction to 25 mg/kg75%
C50Supportive care (fluids + nutrition)40%
Disclaimer: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessment of Liver Toxicity

  • Animal Model: Select an appropriate rodent model (e.g., BALB/c mice or Sprague-Dawley rats).

  • Dosing: Administer this compound or vehicle control orally once daily for the planned study duration (e.g., 28 days). Include at least three dose levels and a control group.

  • Blood Collection: Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly). A terminal blood collection via cardiac puncture should also be performed.

  • Serum Chemistry: Analyze serum samples for key liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Histopathology: At the end of the study, euthanize the animals and perform a necropsy. Collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and other abnormalities.

Protocol 2: Monitoring Renal Function

  • Animal Model and Dosing: As described in Protocol 1.

  • Blood and Urine Collection: Collect blood samples as described above. Additionally, collect urine from animals housed in metabolic cages at baseline and at the end of the study.

  • Serum and Urine Analysis: Analyze serum for Blood Urea Nitrogen (BUN) and creatinine. Analyze urine for protein levels and other relevant markers.

  • Histopathology: At necropsy, collect the kidneys and process them for histopathological evaluation as described for the liver. The pathologist should look for signs of tubular necrosis, interstitial nephritis, or other drug-induced kidney injuries.

Visualizations

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds P P cMET->P Dimerization & Autophosphorylation This compound This compound This compound->P Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR STAT STAT Pathway P->STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Invasion Motility & Invasion STAT->Invasion

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

Toxicity_Workflow cluster_study_design Study Design cluster_monitoring In-Life Monitoring cluster_analysis Analysis cluster_outcome Outcome Start Select Animal Model & Determine Dose Levels Dosing Administer this compound (Daily Dosing) Start->Dosing Clinical_Obs Daily Clinical Observations Dosing->Clinical_Obs Body_Weight Weekly Body Weight Dosing->Body_Weight Blood_Collection Regular Blood Sampling Dosing->Blood_Collection Necropsy Terminal Necropsy & Tissue Collection Dosing->Necropsy End of Study Clinical_Pathology Serum Chemistry & Hematology Blood_Collection->Clinical_Pathology Toxicity_Profile Determine Toxicity Profile & MTD Clinical_Pathology->Toxicity_Profile Histopathology Histopathological Evaluation Necropsy->Histopathology Histopathology->Toxicity_Profile

Caption: Experimental workflow for assessing this compound toxicity in animal models.

Troubleshooting_Tree Adverse_Event Adverse Event Observed? (e.g., >15% weight loss) No_Action Continue Monitoring Adverse_Event->No_Action No Assess_Severity Assess Severity Adverse_Event->Assess_Severity Yes Mild Mild/Moderate Assess_Severity->Mild Mild Severe Severe Assess_Severity->Severe Severe Supportive_Care Initiate Supportive Care Mild->Supportive_Care Dose_Interruption Interrupt Dosing Severe->Dose_Interruption Dose_Reduction Consider Dose Reduction Supportive_Care->Dose_Reduction Reassess Reassess Animal Health Daily Dose_Reduction->Reassess Dose_Interruption->Reassess Euthanasia Consider Euthanasia & Necropsy Improved Improved Reassess->Improved Yes Not_Improved Not Improved Reassess->Not_Improved No Resume_Dosing Resume Dosing at Same or Reduced Level Improved->Resume_Dosing Not_Improved->Euthanasia

References

Technical Support Center: Overcoming Acquired Resistance to Zgwatinib in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with acquired resistance to Zgwatinib in vitro.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during your in vitro experiments with this compound-resistant cells.

Question/Issue Possible Cause(s) Suggested Solution(s)
My this compound-resistant cell line shows variable IC50 values between experiments. 1. Inconsistent cell seeding density. 2. Variation in drug concentration preparation. 3. Cell line instability or contamination. 4. Differences in assay incubation times.1. Optimize and standardize cell seeding density for consistent growth rates.[1] 2. Prepare fresh drug dilutions for each experiment and verify concentrations. 3. Regularly perform cell line authentication and mycoplasma testing. 4. Ensure consistent incubation periods for all experiments.
I am unable to establish a this compound-resistant cell line. 1. Insufficient drug concentration or exposure time. 2. The parental cell line is intrinsically resistant. 3. The cell line has a slow growth rate, making selection difficult.1. Gradually increase the concentration of this compound over a prolonged period (pulse treatment or continuous exposure).[2] 2. Test the sensitivity of the parental cell line to a range of this compound concentrations to confirm it is initially sensitive. 3. Be patient; developing resistance can take several months. Ensure optimal culture conditions to support cell survival and gradual adaptation.[3]
My resistant cells revert to a sensitive phenotype after removal of this compound. 1. The resistance mechanism is transient and not genetically stable. 2. The resistant population is being outcompeted by a small population of remaining sensitive cells.1. Maintain a low "maintenance" dose of this compound in the culture medium to sustain the selective pressure. 2. Re-clone the resistant cell line by single-cell sorting or limiting dilution to ensure a homogenous population.
Western blot analysis does not show activation of expected bypass signaling pathways. 1. The resistance mechanism is not due to bypass signaling. 2. The antibody used is not specific or sensitive enough. 3. The timing of sample collection is not optimal for detecting pathway activation.1. Investigate other resistance mechanisms such as target alteration (e.g., mutations in the this compound binding site) or drug efflux.[4][5] 2. Validate antibodies using positive and negative controls. 3. Perform a time-course experiment to identify the peak of signaling pathway activation after this compound treatment.
I observe epithelial-to-mesenchymal transition (EMT) markers in my resistant cells. What does this signify? 1. EMT is a known mechanism of acquired resistance to tyrosine kinase inhibitors.[4] 2. This may indicate a shift to a more migratory and invasive phenotype.1. This suggests a histological transformation as a resistance mechanism.[4] 2. Consider performing migration and invasion assays to functionally validate the EMT phenotype. Investigate signaling pathways associated with EMT, such as TGF-β or Wnt.

Frequently Asked Questions (FAQs)

1. What is acquired resistance to this compound?

Acquired resistance occurs when cancer cells that were initially sensitive to this compound develop the ability to survive and proliferate despite continuous treatment.[6] This is a common challenge with targeted therapies like tyrosine kinase inhibitors (TKIs).

2. What are the common mechanisms of acquired resistance to TKIs like this compound?

Common mechanisms can be broadly categorized as:

  • Target-dependent mechanisms: These involve alterations in the drug's target protein, most commonly through secondary mutations in the kinase domain that prevent the drug from binding effectively.[4][7]

  • Target-independent mechanisms (Bypass signaling): Cancer cells can activate alternative signaling pathways to circumvent the effect of this compound.[8][9] This can involve the amplification or overexpression of other receptor tyrosine kinases.[8]

  • Drug Efflux: Increased expression of drug transporters, such as P-glycoprotein (ABCB1), can pump this compound out of the cell, reducing its intracellular concentration.[10]

  • Histological Transformation: The cancer cells may change their phenotype, for example, through epithelial-to-mesenchymal transition (EMT), rendering them less dependent on the pathway targeted by this compound.[4]

3. How can I generate a this compound-resistant cell line in vitro?

The most common method is to culture this compound-sensitive cancer cells in the continuous presence of the drug.[2] This can be done by:

  • Dose-escalation: Start with a low concentration of this compound (e.g., the IC20) and gradually increase the concentration as the cells adapt and resume proliferation.[2]

  • High-dose pulse treatment: Expose the cells to a high concentration of this compound for a short period, followed by a recovery phase in drug-free media. Repeat this cycle until a resistant population emerges.[2]

4. What are the key experiments to characterize a this compound-resistant cell line?

  • Cell Viability/Proliferation Assays: To confirm the shift in the IC50 value compared to the parental cell line.

  • Western Blotting/Phospho-protein Arrays: To investigate alterations in the target protein and the activation of potential bypass signaling pathways (e.g., phosphorylation of EGFR, MET, AKT).[11]

  • Gene Sequencing: To identify potential mutations in the target kinase domain.[12]

  • Gene Expression Analysis (qRT-PCR or RNA-Seq): To look for upregulation of genes associated with resistance, such as those encoding drug efflux pumps or bypass pathway components.[10]

  • Drug Efflux Assays: To determine if increased drug export is a mechanism of resistance.[10]

5. How can acquired resistance to this compound be overcome in vitro?

  • Combination Therapy: Combine this compound with an inhibitor of the identified bypass signaling pathway.[13]

  • Next-Generation Inhibitors: If a specific gatekeeper mutation is identified, a next-generation TKI designed to be effective against that mutation may be used.

  • Targeting Downstream Effectors: Inhibit proteins further down the signaling cascade that are activated by multiple pathways.

  • Inhibition of Drug Efflux Pumps: Use inhibitors of ABC transporters to increase the intracellular concentration of this compound.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Cell Seeding: Plate the parental this compound-sensitive cell line at a low density in a T75 flask.

  • Initial Drug Exposure: Once the cells are attached and actively dividing, add this compound at a concentration equal to the IC20 of the parental line.

  • Monitoring and Media Changes: Monitor the cells daily. Replace the medium with fresh this compound-containing medium every 3-4 days. Initially, a significant amount of cell death is expected.

  • Dose Escalation: Once the cells have repopulated the flask and are growing steadily, passage them and increase the this compound concentration by 1.5- to 2-fold.

  • Repeat: Repeat step 4 for several months until the cells can proliferate in a high concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterization: Periodically freeze down vials of the resistant cells at different stages and characterize the final resistant population to ensure a stable phenotype.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed both parental and this compound-resistant cells in 96-well plates at a pre-determined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (typically 8-10 concentrations) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat parental and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 This compound Action cluster_1 Acquired Resistance Mechanisms This compound This compound TargetKinase TargetKinase This compound->TargetKinase Inhibits DownstreamSignaling DownstreamSignaling TargetKinase->DownstreamSignaling Activates Proliferation_Survival Proliferation_Survival DownstreamSignaling->Proliferation_Survival Promotes TargetKinase_Mutation Target Kinase Mutation TargetKinase_Mutation->DownstreamSignaling Reactivates BypassSignaling Bypass Pathway Activation BypassSignaling->DownstreamSignaling Activates DrugEfflux Increased Drug Efflux DrugEfflux->this compound Reduces Intracellular Concentration G start Sensitive Parental Cell Line step1 Continuous/Pulsed This compound Exposure start->step1 step2 Selection of Resistant Clones step1->step2 step3 Expansion of Resistant Population step2->step3 end Established Resistant Cell Line step3->end G cluster_0 Bypass Signaling through MET Amplification This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibits PI3K_AKT PI3K/AKT Pathway TargetKinase->PI3K_AKT Blocked MET MET Amplification MET->PI3K_AKT Activates Proliferation Cell Proliferation and Survival PI3K_AKT->Proliferation

References

Zgwatinib experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the experimental use of Jaktinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Jaktinib?

A1: Jaktinib is a novel inhibitor of Janus kinases (JAK) and activin A receptor, type I (ACVR1).[1][2] Its primary mechanism involves the inhibition of the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune responses.[3][4] By inhibiting JAK1 and JAK2, Jaktinib modulates the signaling of various cytokines and growth factors involved in myelofibrosis.[5]

Q2: What is the rationale for the dual inhibition of JAK and ACVR1?

A2: The dual-targeting mechanism of Jaktinib addresses two key aspects of myelofibrosis pathology. Inhibition of the JAK-STAT pathway helps to reduce splenomegaly and alleviate constitutional symptoms. The inhibition of ACVR1 is thought to contribute to the improvement of anemia, a common and challenging complication of myelofibrosis.[1]

Q3: What are the known sources of variability in patient response to Jaktinib in clinical trials?

A3: Clinical trial data suggests that patient responses to Jaktinib can vary based on several factors, including:

  • Dosing Regimen: Phase II and III trials have shown differences in efficacy and adverse event profiles between a 100 mg twice daily (BID) and a 200 mg once daily (QD) regimen.[5][6]

  • Patient Baseline Characteristics: Factors such as baseline hemoglobin levels and platelet counts can influence treatment outcomes and the incidence of hematological adverse events.[7]

  • Prior Treatment: Responses may differ in patients who are treatment-naïve versus those who have been previously treated with other JAK inhibitors like ruxolitinib.[8]

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue: High variability in cell viability/proliferation assay results.

Potential Cause Troubleshooting Step
Cell Line Heterogeneity Ensure a stable, single-cell cloned population. Regularly perform cell line authentication.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density for each experiment. Use a cell counter for accuracy.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Jaktinib Solubility Issues Prepare fresh stock solutions of Jaktinib in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium.
Variable Incubation Times Use a precise timer for all incubation steps, especially after the addition of viability reagents.

Issue: Inconsistent results in Western Blot analysis of JAK-STAT pathway activation.

Potential Cause Troubleshooting Step
Variable Cell Stimulation Ensure consistent timing and concentration of cytokine stimulation (e.g., IL-6, IFN-γ) to activate the JAK-STAT pathway before Jaktinib treatment.
Inefficient Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of JAK and STAT proteins.
Suboptimal Antibody Performance Validate primary antibodies for specificity and optimal dilution. Use appropriate positive and negative controls.
Loading Inconsistencies Perform a protein concentration assay (e.g., BCA) and load equal amounts of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to normalize results.
Transfer Issues Optimize transfer conditions (time, voltage) for the specific gel and membrane being used. Confirm successful transfer by staining the membrane with Ponceau S.

Quantitative Data Summary

Table 1: Efficacy of Jaktinib in Phase III ZGJAK016 Trial (Week 24) [1][7]

Endpoint Jaktinib (n=71) Hydroxyurea (n=34) p-value
Spleen Volume Reduction ≥35% (SVR35)64.8%26.5%0.0002
Total Symptom Score Improvement ≥50% (TSS50)63.8%43.5%0.1163
≥20 g/L Hemoglobin Increase (Transfusion-Independent)31%15%-

Table 2: Grade ≥3 Hematological Treatment-Emergent Adverse Events (TEAEs) in ZGJAK016 Trial [1][7]

Adverse Event Jaktinib Hydroxyurea
Anemia26.8%44.1%
Thrombocytopenia15.5%32.4%
Leukopenia2.8%20.6%
Neutropenia1.4%20.6%

Experimental Protocols

Jaktinib Cell Viability Assay (Adapted from general JAK inhibitor protocols)
  • Cell Seeding: Seed human erythroleukemia (HEL) cells, or other suitable cell lines with a constitutively active JAK-STAT pathway, in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[9]

  • Jaktinib Treatment: Prepare a 2X serial dilution of Jaktinib in culture medium. Add 100 µL of the Jaktinib dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add 10 µL of a WST-8 based cell viability reagent (e.g., CCK-8) to each well and incubate for 2-4 hours.[9]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for Phospho-STAT3 Inhibition by Jaktinib
  • Cell Culture and Starvation: Culture a suitable cell line (e.g., HeLa, A549) to 80-90% confluency. Serum-starve the cells for 4-6 hours.

  • Jaktinib Pre-treatment: Treat the cells with varying concentrations of Jaktinib or vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

Visualizations

Jaktinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation & Binding Jaktinib Jaktinib Jaktinib->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression 6. Transcription

Caption: Jaktinib's mechanism of action in the JAK-STAT pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEL cells) Jaktinib_Treatment Jaktinib Treatment (Dose-response) Cell_Culture->Jaktinib_Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) Jaktinib_Treatment->Viability_Assay Western_Blot Western Blot (p-STAT analysis) Jaktinib_Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Pathway_Inhibition Pathway Inhibition Quantification Western_Blot->Pathway_Inhibition

Caption: A typical in vitro experimental workflow for Jaktinib.

Troubleshooting_Logic High_Variability High Experimental Variability Check_Reagents Check Reagent Stability (Jaktinib, Cytokines) High_Variability->Check_Reagents Check_Cells Verify Cell Line Health & Passage Number High_Variability->Check_Cells Standardize_Protocol Standardize Protocol Steps (Timing, Concentrations) High_Variability->Standardize_Protocol Optimize_Assay Optimize Assay Conditions (Antibody Dilution, Incubation) Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Standardize_Protocol->Optimize_Assay Consistent_Results Consistent & Reproducible Results Optimize_Assay->Consistent_Results

Caption: A logical approach to troubleshooting experimental variability.

References

Minimizing batch-to-batch variation of Zgwatinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variation of Zgwatinib and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the efficacy of this compound between different lots. What are the potential causes?

A1: Batch-to-batch variation in small molecule inhibitors like this compound can stem from several factors throughout the manufacturing and handling process. The primary sources of variability include:

  • Purity and Impurity Profile: Minor differences in the synthesis and purification processes can lead to variations in the purity of the active pharmaceutical ingredient (API) and the presence of different impurities.[1][2] Some impurities may have off-target effects or interfere with the activity of this compound.

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with distinct solubility and bioavailability characteristics. Inconsistent polymorphic forms between batches can lead to variable experimental results.

  • Solubility and Stability: Inadequate control over storage and handling conditions can lead to degradation of the compound.[3] Factors such as temperature, humidity, and light exposure can affect the stability of this compound. Additionally, its solubility can be influenced by the solvent and pH, which if not consistent, can lead to inaccurate concentrations.[3]

  • Weighing and Dissolution: Inaccurate weighing of the compound or incomplete dissolution can result in incorrect stock solution concentrations, leading to variability in downstream experiments.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To maintain the integrity and stability of this compound, proper storage and handling are crucial.[3]

ConditionRecommendationRationale
Storage Temperature Store at -20°C in a desiccated environment.Minimizes degradation and prevents absorption of moisture.
Light Exposure Protect from light by storing in an amber vial or a light-blocking container.Prevents photodegradation.
Handling Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use appropriate personal protective equipment (PPE).Ensures accurate weighing and prevents contamination.
Stock Solutions Prepare fresh stock solutions or aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.Maintains the stability and concentration of the solution.

Q3: How can we ensure the concentration of our this compound stock solution is accurate?

A3: Verifying the concentration of your stock solution is a critical step. Several analytical techniques can be employed:

  • UV-Vis Spectroscopy: A straightforward method to determine concentration if the molar extinction coefficient of this compound is known.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to accurately quantify the concentration of this compound by comparing the peak area to a standard curve generated from a certified reference standard.[2][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a highly sensitive and specific method for quantification, especially for lower concentration solutions.[2][4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays.

Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Stock Concentration Verify the concentration of the this compound stock solution using HPLC or UV-Vis spectroscopy.Accurate and consistent starting concentrations for serial dilutions.
Compound Precipitation Visually inspect the stock solution and diluted samples for any precipitate. If observed, gently warm the solution or use a different solvent system with higher solubility for this compound.This compound remains fully dissolved at all tested concentrations.
Cell Line Instability Ensure consistent cell passage number, confluency, and growth media conditions for all experiments. Perform cell line authentication.Reduced variability in the biological response of the cells.
Assay Protocol Variation Standardize incubation times, reagent concentrations, and plate reading parameters.Consistent and reproducible assay results.

Issue 2: Poor reproducibility in in-vivo studies.

Potential Cause Troubleshooting Step Expected Outcome
Variable Drug Formulation Ensure the formulation vehicle is consistent across all study arms and batches. Check for drug precipitation in the formulation.Uniform drug delivery and exposure in all subjects.
Inconsistent Dosing Calibrate dosing equipment and ensure accurate administration volumes.Precise and consistent dosing for all animals.
Differences in Animal Models Use animals from the same supplier, with consistent age, weight, and genetic background.Minimized biological variability between subjects.
Pharmacokinetic Variability Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and half-life (t1/2) to inform the dosing schedule and sampling time points.Optimized dosing regimen and consistent drug exposure.

Experimental Protocols

Protocol 1: Quality Control of Incoming this compound Batches

This protocol outlines the steps to qualify a new batch of this compound before its use in experiments.

  • Visual Inspection: Visually inspect the new batch for any differences in color, and appearance compared to previous batches.

  • Identity Confirmation:

    • FTIR Spectroscopy: Acquire an infrared spectrum of the new batch and compare it to the reference standard. The spectra should be superimposable.[2][5]

    • LC-MS: Determine the molecular weight of the compound. The observed mass should match the expected molecular weight of this compound.[2]

  • Purity Assessment:

    • HPLC-UV: Develop a stability-indicating HPLC method to separate this compound from potential impurities.[1][4] Calculate the purity of the batch based on the area percentage of the main peak. The purity should be within the acceptable specification (e.g., >98%).

  • Solubility Test:

    • Determine the solubility of the new batch in the intended solvent (e.g., DMSO). Prepare a saturated solution and measure the concentration using HPLC. The solubility should be consistent with previous batches.[3]

  • Documentation: Record all results in a dedicated lab notebook or electronic database, including the batch number, date of testing, and all analytical data.[6]

Protocol 2: Preparation and Storage of this compound Stock Solutions

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate until the compound is completely dissolved.

  • Concentration Verification (Optional but Recommended): Verify the concentration of the stock solution using UV-Vis spectroscopy or HPLC.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in light-protected, tightly sealed vials. Store the aliquots at -80°C.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and batch number.

Visualizations

Zgwatinib_Signaling_Pathway cluster_cell Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds This compound This compound This compound->Receptor_Tyrosine_Kinase Inhibits (ATP competitive) ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylates Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation

Caption: Mechanism of action of this compound as a tyrosine kinase inhibitor.

Batch_QC_Workflow New_Batch Receive New Batch of this compound Visual_Inspection Visual Inspection New_Batch->Visual_Inspection Identity_Test Identity Confirmation (FTIR, LC-MS) Visual_Inspection->Identity_Test Purity_Assay Purity Assessment (HPLC) Identity_Test->Purity_Assay Solubility_Check Solubility Test Purity_Assay->Solubility_Check Decision Batch Meets Specifications? Solubility_Check->Decision Release Release for Experimental Use Decision->Release Yes Quarantine Quarantine and Contact Supplier Decision->Quarantine No Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results Check_Reagents Check this compound Stock (Age, Storage, Concentration) Inconsistent_Results->Check_Reagents Is_Stock_OK Stock Solution Validated? Check_Reagents->Is_Stock_OK Check_Protocol Review Experimental Protocol (Consistency, Controls) Is_Protocol_OK Protocol Followed Correctly? Check_Protocol->Is_Protocol_OK Check_System Examine Biological System (Cells, Animals) Is_System_OK Biological System Consistent? Check_System->Is_System_OK Is_Stock_OK->Check_Protocol Yes Prepare_New_Stock Prepare Fresh Stock Solution Is_Stock_OK->Prepare_New_Stock No Is_Protocol_OK->Check_System Yes Standardize_Protocol Standardize Protocol and Repeat Is_Protocol_OK->Standardize_Protocol No Validate_System Validate Biological System Is_System_OK->Validate_System No Problem_Solved Problem Resolved Is_System_OK->Problem_Solved Yes Prepare_New_Stock->Problem_Solved Standardize_Protocol->Problem_Solved Validate_System->Problem_Solved

References

Validation & Comparative

Zgwatinib: A Comparative Analysis of c-MET Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Zgwatinib's Performance Against Leading c-MET Inhibitors.

This guide provides a comprehensive comparison of this compound's efficacy in inhibiting c-MET phosphorylation against other established c-MET inhibitors, namely Crizotinib, Cabozantinib, and Capmatinib. The data presented is collated from publicly available research to facilitate an informed evaluation of these compounds for research and development purposes.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against c-MET. Lower IC50 values indicate greater potency. It is important to note that experimental conditions can vary between studies, and these values should be considered in the context of the specific assays in which they were generated.

CompoundIC50 (nM)Assay TypeReference
This compound (SOMG-833) 0.93Kinase Assay[1][2]
Capmatinib (INCB28060) 0.13Cell-free Assay[3]
0.3 - 0.7Cell-based Assay[4]
Cabozantinib (XL184) 1.3Cell-free Assay[5]
Crizotinib (PF-02341066) 8Kinase Assay[6][7]
5 - 20Cell-based c-Met Phosphorylation Assay[6][7]

c-MET Signaling Pathway and Inhibitor Action

The diagram below illustrates the c-MET signaling pathway and the points at which this compound and other ATP-competitive inhibitors exert their effects. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates on key tyrosine residues, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. This compound and the compared inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.

cMET_Pathway cluster_membrane Cell Membrane cluster_inhibitors ATP-Competitive Inhibitors cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET binds p_cMET Phosphorylated c-MET (pY1234/1235) cMET->p_cMET Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_cMET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway p_cMET->PI3K_AKT_mTOR STAT STAT Pathway p_cMET->STAT This compound This compound This compound->p_cMET inhibits Alternatives Crizotinib, Cabozantinib, Capmatinib Alternatives->p_cMET inhibit Cell_Response Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response STAT->Cell_Response Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis cluster_detection Detection & Quantification A1 Seed c-MET expressing cells A2 Serum Starvation A1->A2 A3 Inhibitor Pre-treatment (this compound, etc.) A2->A3 A4 HGF Stimulation A3->A4 B1 Cell Lysis A4->B1 B2 Protein Quantification (BCA) B1->B2 B3 SDS-PAGE B2->B3 B4 Western Blot Transfer B3->B4 C1 Primary Antibody Incubation (anti-p-cMET) B4->C1 C2 Secondary Antibody Incubation C1->C2 C3 Chemiluminescent Detection C2->C3 C4 Densitometry & Data Analysis C3->C4

References

Zgwatinib vs. Crizotinib: A Comparative Analysis in c-MET Mutated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Zgwatinib (also known as PLB1001 or Bozitinib) and Crizotinib, two prominent tyrosine kinase inhibitors (TKIs) targeting the c-MET receptor, a key driver in various cancers. This document synthesizes preclinical data to aid in the evaluation of these compounds for research and development purposes.

Executive Summary

This compound emerges as a highly potent and selective c-MET inhibitor. While both this compound and Crizotinib demonstrate efficacy in c-MET driven cancer models, preclinical evidence suggests that this compound may offer superior potency and selectivity. Crizotinib, a multi-targeted kinase inhibitor, is active against c-MET, ALK, and ROS1, which can be advantageous in certain contexts but may also contribute to a broader side-effect profile. This guide presents available in vitro and in vivo data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data for this compound and Crizotinib, focusing on their inhibitory activity against c-MET and c-MET driven cancer cell lines.

Inhibitor Target Assay Type IC50 (nM) Cell Line(s) c-MET Status
This compound (PLB1001) c-METEnzymatic Assay0.93[1]--
c-METCell Proliferation8[2]Not SpecifiedNot Specified
Crizotinib c-METCell-based Assay11[3]Not SpecifiedNot Specified
c-METCell Proliferation<200[4]MKN45, HSC58, 58As1, 58As9, SNU5, Hs746TMET Amplification[4]
c-METCell Proliferation5160 (MDA-MB-231), 1500 (MCF-7), 3850 (SK-BR-3)MDA-MB-231, MCF-7, SK-BR-3Not Specified

In Vivo Comparative Efficacy

A preclinical study directly compared the in vivo efficacy of this compound (Bozitinib) and Crizotinib in various patient-derived xenograft (PDX) models. The results indicated that the antitumor effect of this compound was superior to that of Crizotinib in gastric (MKN45), lung (LU2503), and hepatic (LIM0612, LIM0801) cancer models. In the LU1901 lung cancer model, this compound's efficacy was also reported to be higher than that of Crizotinib.[2]

Mandatory Visualization

c-MET Signaling Pathway and Inhibitor Action

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds and activates GRB2 GRB2 cMET->GRB2 Recruits PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Migration/Invasion ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Migration Survival Cell Survival mTOR->Survival STAT3->Proliferation STAT3->Survival This compound This compound This compound->cMET Inhibits (Highly Selective) Crizotinib Crizotinib Crizotinib->cMET Inhibits

Caption: c-MET signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Seed c-MET Mutated Cancer Cells treatment Treat with this compound or Crizotinib (Dose-Response) start->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability western Western Blot Analysis incubation->western ic50 Calculate IC50 Values viability->ic50 pmet Quantify p-c-MET and Downstream Proteins western->pmet comparison Compare Potency and Mechanism of Action ic50->comparison pmet->comparison

Caption: Workflow for comparing this compound and Crizotinib.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of inhibitors on cancer cell proliferation.

  • Cell Seeding: Plate c-MET mutated cancer cells (e.g., MKN45, SNU-5) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and Crizotinib in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blot for c-MET Phosphorylation

This protocol is used to determine the inhibitory effect of this compound and Crizotinib on c-MET signaling.

  • Cell Lysis: Treat c-MET mutated cells with this compound or Crizotinib at various concentrations for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-MET (Tyr1234/1235), total c-MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Concluding Remarks

The available preclinical data suggests that this compound is a highly potent and selective c-MET inhibitor with potential advantages over the multi-targeted inhibitor Crizotinib in terms of specificity and in vivo efficacy in c-MET driven cancer models. For research and development initiatives focused specifically on targeting c-MET, this compound represents a compelling candidate. Further head-to-head clinical studies are necessary to definitively establish the comparative therapeutic index of these two inhibitors.

References

A Head-to-Head Comparison of Zgwatinib and Cabozantinib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, both Zgwatinib and Cabozantinib have emerged as significant tyrosine kinase inhibitors (TKIs). This guide provides a detailed, data-driven comparison of their efficacy, mechanism of action, and experimental validation for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

This compound (SOMG-833) is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. Its high specificity for c-MET minimizes off-target effects, making it a valuable tool for investigating c-MET-driven malignancies.

Cabozantinib , in contrast, is a multi-targeted TKI that inhibits several receptor tyrosine kinases implicated in tumor progression, including VEGFR2, MET, RET, AXL, FLT3, and KIT. This broader target profile allows Cabozantinib to simultaneously attack multiple oncogenic pathways.

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cluster_this compound This compound cluster_cabozantinib Cabozantinib This compound This compound cMET_Z c-MET This compound->cMET_Z Inhibits Cabozantinib Cabozantinib cMET_C c-MET Cabozantinib->cMET_C Inhibits VEGFR2 VEGFR2 Cabozantinib->VEGFR2 Inhibits RET RET Cabozantinib->RET Inhibits AXL AXL Cabozantinib->AXL Inhibits Other_Kinases Other Kinases (FLT3, KIT, etc.) Cabozantinib->Other_Kinases Inhibits

Figure 1: Target profile comparison.

Preclinical Efficacy: A Quantitative Comparison

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

KinaseThis compound (IC50, nM)Cabozantinib (IC50, nM)
c-MET 0.931.3
VEGFR2 >10,0000.035
RET Not Reported5.2
KIT Not ReportedNot Reported
AXL Not ReportedNot Reported
FLT3 Not ReportedNot Reported

Table 1: In vitro kinase inhibitory activity of this compound and Cabozantinib.

In Vitro Cell Proliferation Inhibition

The potency of this compound and Cabozantinib in inhibiting the proliferation of various cancer cell lines is summarized below.

Cell LineCancer TypeKey Genetic FeatureThis compound (IC50, nM)Cabozantinib (IC50, nM)
EBC-1 Lung Cancerc-MET Amplification1.9Not Reported
HT-29 Colon CancerHGF-induced c-MET activation10.3Not Reported
MKN-45 Gastric Cancerc-MET Amplification2.5Not Reported
SNU-5 Gastric Cancerc-MET Amplification2.8Not Reported
BxPC-3 Pancreatic CancerHGF-induced c-MET activation15.6Not Reported
U-87MG Glioblastomac-MET Overexpression8.7Not Reported
NIH-3T3/TPR-MET Engineered FibroblastsTPR-MET Fusion1.4Not Reported
MHCC97L Hepatocellular Carcinomap-MET PositiveNot Reported~10-100
MHCC97H Hepatocellular Carcinomap-MET PositiveNot Reported~10-100

Table 2: In vitro cell proliferation inhibition (IC50) of this compound and Cabozantinib in various cancer cell lines.

In Vivo Antitumor Activity

The efficacy of this compound and Cabozantinib in inhibiting tumor growth in animal models is a critical preclinical endpoint.

Xenograft ModelCancer TypeTreatment and DoseTumor Growth InhibitionReference
NIH-3T3/TPR-MET Engineered FibroblastsThis compound (10, 20, 40 mg/kg/day, p.o.)Dose-dependent inhibitionZhang, H, et al.
U-87MG GlioblastomaThis compound (20, 40, 80 mg/kg/day, p.o.)Dose-dependent inhibitionZhang, H, et al.
EBC-1 Lung CancerThis compound (10, 20, 40 mg/kg/day, p.o.)Dose-dependent inhibitionZhang, H, et al.
Papillary Renal Cell Carcinoma PDX (MET mutation) Papillary Renal Cell CarcinomaCabozantinib (30 mg/kg/day, p.o.)Striking tumor regression[1]
Colorectal Cancer PDTX Colorectal CancerCabozantinibPotent inhibitory effects in 80% of tumors[2]
MHCC97H Xenograft Hepatocellular CarcinomaCabozantinib (30 mg/kg/day, p.o.)Significant inhibition of tumor growth[1]

Table 3: In vivo antitumor activity of this compound and Cabozantinib in xenograft models.

Signaling Pathway Inhibition

Both this compound and Cabozantinib exert their anticancer effects by inhibiting key signaling pathways downstream of their target kinases.

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cluster_pathway Simplified Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., c-MET, VEGFR2) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR STAT STAT Pathway RTK->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation This compound This compound This compound->RTK Inhibits c-MET Cabozantinib Cabozantinib Cabozantinib->RTK Inhibits multiple RTKs

Figure 2: Inhibition of downstream signaling.

Experimental Protocols

In Vivo Tumor Xenograft Study

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cluster_workflow In Vivo Xenograft Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (this compound or Cabozantinib) randomization->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Endpoint Analysis (e.g., Tumor Weight, Survival) measurement->endpoint finish End endpoint->finish

Figure 3: In vivo xenograft workflow.

A standard protocol for assessing in vivo antitumor activity involves the following steps:

  • Cell Culture: Human cancer cell lines are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational drug (this compound or Cabozantinib) or a vehicle control is administered, typically via oral gavage, at specified doses and schedules.

  • Efficacy Evaluation: Tumor volumes are monitored throughout the study. At the end of the study, tumors may be excised and weighed. Animal survival is also a key endpoint.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Cabozantinib for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect the phosphorylation status of target proteins, indicating the inhibitory effect of the drugs on signaling pathways.

  • Cell Lysis: Cells are treated with the inhibitors and then lysed to extract proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MET).

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody. A chemiluminescent substrate is added to produce a signal that can be captured on film or with a digital imager. The total protein levels are also measured as a loading control.

Conclusion

This compound and Cabozantinib are both potent inhibitors of c-MET, a key driver in many cancers. This compound's high selectivity for c-MET makes it an excellent tool for studying the specific roles of this pathway. Cabozantinib's broader kinase inhibition profile offers the potential to overcome resistance mechanisms and target multiple oncogenic drivers simultaneously. The choice between these two inhibitors will depend on the specific research question and the cancer model being investigated. The experimental data and protocols provided in this guide offer a solid foundation for designing and interpreting studies involving these important therapeutic agents.

References

Zgwatinib: A Comparative Analysis of a Novel c-MET Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of Zgwatinib (SOMG-833), a potent and selective c-MET inhibitor, with other commercially available c-MET inhibitors: Crizotinib, Capmatinib, and Tepotinib. The information presented is based on publicly available preclinical data and is intended to assist researchers in evaluating this compound for their own studies.

Executive Summary

This compound is an ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, demonstrating high potency and selectivity. Dysregulation of the c-MET signaling pathway is a known driver in various cancers, making it a critical target for therapeutic intervention. This guide summarizes the available data on this compound's in vitro and in vivo anti-tumor activities and provides a comparative analysis against other established c-MET inhibitors. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided to ensure reproducibility. Visual diagrams of the c-MET signaling pathway and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Mechanism of Action: c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, are crucial for cell proliferation, survival, migration, and invasion. In many cancers, aberrant c-MET activation, through genetic alterations such as gene amplification, exon 14 skipping mutations, or overexpression, leads to uncontrolled tumor growth and metastasis. This compound, as a selective c-MET inhibitor, blocks this initial phosphorylation step, thereby inhibiting the downstream signaling cascade and mitigating the oncogenic effects.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat STAT Pathway HGF HGF cMET c-MET Receptor HGF->cMET P_cMET Phosphorylated c-MET cMET->P_cMET Autophosphorylation GRB2 GRB2/SOS P_cMET->GRB2 GAB1 GAB1 P_cMET->GAB1 STAT3 STAT3 P_cMET->STAT3 This compound This compound This compound->P_cMET Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, Migration, Invasion ERK->Proliferation_Survival Proliferation, Survival PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT3->Proliferation_Survival

Figure 1: Simplified c-MET signaling pathway and the point of inhibition by this compound.

Comparative In Vitro Activity

Kinase Selectivity

This compound has been reported as a highly selective c-MET inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against c-MET and provides a comparison with other known c-MET inhibitors. It is important to note that these values are compiled from different sources and may not be directly comparable due to variations in assay conditions.

Compoundc-MET IC50 (nM)Reference Kinase Panel (Selectivity)
This compound 0.93 [1]>10,000-fold more potent against c-MET compared to 19 other tyrosine kinases[1]
Crizotinib11 (cell-based)Multi-targeted inhibitor of c-MET, ALK, and ROS1.[2]
Capmatinib0.13Highly selective for c-MET over a large panel of human kinases.[3]
Tepotinib1.1 (cell-based)Highly selective and potent MET inhibitor.
Anti-proliferative Activity

The anti-proliferative effects of this compound and comparator drugs have been evaluated in various cancer cell lines harboring different MET alterations. The GI50 (half-maximal growth inhibition) or IC50 values are presented below.

Cell LineMET AlterationThis compound GI50/IC50 (nM)Crizotinib GI50/IC50 (nM)Capmatinib GI50/IC50 (nM)Tepotinib GI50/IC50 (nM)
MKN-45MET AmplificationData not available<200[4]SensitiveData not available
SNU-5MET AmplificationData not available<200[4]Data not availableData not available
EBC-1MET AmplificationData not availableData not availableSensitive1.1 (p-MET inhibition)[5]
Hs746TMET Exon 14 SkippingData not available<200[4]Data not availableData not available
NCI-H1993MET AmplificationData not availableData not availableData not availableSynergistic with SHP2i[6]

Comparative In Vivo Anti-Tumor Efficacy

The in vivo anti-tumor activity of this compound and comparator drugs has been assessed in xenograft models using human cancer cell lines. The table below summarizes the reported tumor growth inhibition (TGI).

Xenograft ModelDrugDoseTumor Growth Inhibition (%)
PANC-1 (Pancreatic)Crizotinib50 mg/kgSignificant reduction in tumor size[7]
EBC-1 (Lung)Capmatinib10 mg/kg, twice dailyRegression of established tumors[8][9]
KP-4 (Pancreatic)Tepotinib≥25 mg/kg, dailyTumor control or inhibition[10]
Hs746T (Gastric)Tepotinib3 mg/kg, daily69% (Day 24)[1]
U87MG (Glioblastoma)Crizotinib60 mg/kg, daily98% (Day 18)[1]

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed protocols for the key experimental assays are provided below.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of an inhibitor.

Kinase_Assay_Workflow A Prepare kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT) B Add recombinant c-MET enzyme A->B C Add serial dilutions of inhibitor (e.g., this compound) B->C D Pre-incubate enzyme and inhibitor C->D E Initiate reaction by adding ATP and substrate (e.g., poly(Glu, Tyr) 4:1) D->E F Incubate at 30°C for a defined time E->F G Stop reaction F->G H Detect kinase activity (e.g., radiometric, fluorescence-based) G->H I Calculate % inhibition and determine IC50 H->I

Figure 2: General workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare a kinase reaction buffer containing Tris-HCl, MgCl2, and DTT at appropriate concentrations.

  • Enzyme and Inhibitor Addition: In a microplate, add the recombinant c-MET kinase to the reaction buffer. Subsequently, add serial dilutions of the test inhibitor (e.g., this compound) to the wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide or protein).

  • Incubation: Incubate the reaction mixture at 30°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

  • Detection: Quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based Assay: Using technologies like ADP-Glo™ that measure ADP production, which is directly proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of the inhibitor B->C D Incubate for a defined period (e.g., 72 hours) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate % growth inhibition and determine GI50/IC50 H->I

Figure 3: Workflow for a typical MTT cell proliferation assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period, typically 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of growth inhibition for each drug concentration compared to the vehicle-treated control cells. Plot the percentage of inhibition against the drug concentration to determine the GI50 or IC50 value.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous tumor xenograft model.

Xenograft_Workflow A Implant human cancer cells subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer the test compound (e.g., this compound) and vehicle control according to the dosing schedule C->D E Monitor tumor volume and body weight regularly D->E F Continue treatment for a predefined period E->F G At the end of the study, sacrifice mice and excise tumors F->G H Measure final tumor weight and volume G->H I Calculate Tumor Growth Inhibition (TGI) H->I

References

Independent Verification of Zgwatinib's Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zgwatinib's selectivity profile against other c-MET inhibitors. Experimental data is presented to support the analysis, and detailed methodologies for key experiments are provided to enable independent verification.

Introduction

This compound (SOMG-833) is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway is implicated in the progression of various cancers, making it a critical target for therapeutic intervention. This guide offers a comparative analysis of this compound's selectivity with other notable c-MET inhibitors: Capmatinib, Tepotinib, and Crizotinib.

Comparative Selectivity of c-MET Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and its comparators against the c-MET kinase.

Inhibitorc-MET IC50 (nM)
This compound0.93[1]
Capmatinib0.13
Tepotinib~1.7-1.8
Crizotinib4-25[2]

This compound demonstrates high potency against c-MET. Furthermore, it has been reported to be over 10,000-fold more selective for c-MET compared to a panel of 19 other tyrosine kinases, including closely related kinases such as RON and AXL.[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the c-MET signaling pathway and a general workflow for assessing kinase inhibitor activity.

cMET_Signaling_Pathway c-MET Signaling Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 Recruits PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation This compound This compound This compound->cMET Inhibits

Caption: The c-MET signaling cascade initiated by HGF binding, and the inhibitory action of this compound.

Kinase_Inhibitor_Assay_Workflow Experimental Workflow for Kinase Inhibition Assays cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Biochem_Start Recombinant Kinase + Substrate + ATP Add_Inhibitor Add Inhibitor (e.g., this compound) Biochem_Start->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Detect_Activity Detect Kinase Activity (e.g., ADP-Glo, Radioactivity) Incubate->Detect_Activity Biochem_Result Determine IC50 Detect_Activity->Biochem_Result Cell_Culture Culture c-MET Dependent Cells Treat_Cells Treat with Inhibitor Cell_Culture->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Treat_Cells->Cell_Proliferation Western_Blot Western Blot for p-c-MET & Total c-MET Cell_Lysis->Western_Blot Cellular_Result Assess Inhibition of Signaling & Cell Growth Western_Blot->Cellular_Result Cell_Proliferation->Cellular_Result

Caption: General workflows for biochemical and cell-based kinase inhibitor activity assessment.

Comparison_Logic Logical Framework for Inhibitor Comparison This compound This compound Potency Potency (IC50) This compound->Potency Selectivity Selectivity (Kinome Scan) This compound->Selectivity Cellular_Activity Cellular Activity This compound->Cellular_Activity Capmatinib Capmatinib Capmatinib->Potency Capmatinib->Selectivity Capmatinib->Cellular_Activity Tepotinib Tepotinib Tepotinib->Potency Tepotinib->Selectivity Tepotinib->Cellular_Activity Crizotinib Crizotinib Crizotinib->Potency Crizotinib->Selectivity Crizotinib->Cellular_Activity Conclusion Comparative Efficacy & Safety Profile Potency->Conclusion Selectivity->Conclusion Cellular_Activity->Conclusion

Caption: A logical diagram illustrating the parameters for comparing kinase inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments used to verify the selectivity and efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Recombinant c-MET kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution at a concentration near the Km for c-MET

  • Specific peptide substrate for c-MET

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or [γ-³²P]ATP for radioactive detection

  • Microplate reader (luminometer or scintillation counter)

Procedure:

  • Prepare a reaction mixture containing the recombinant c-MET kinase and its specific peptide substrate in the kinase buffer.

  • Add the serially diluted test inhibitor to the wells of a microplate. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding the ATP solution.[6]

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity.

    • For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

    • For Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[6]

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-c-MET Inhibition Assay (Western Blot)

This protocol is used to assess the ability of an inhibitor to block c-MET phosphorylation in a cellular context.

Materials:

  • c-MET dependent cancer cell line (e.g., EBC-1, MKN-45)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Hepatocyte Growth Factor (HGF) for stimulation (optional)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-MET (e.g., Tyr1234/1235) and anti-total-c-MET[8][9]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed the c-MET dependent cells in culture plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for several hours.

  • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).

  • If required, stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-MET phosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-MET overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total c-MET as a loading control.

  • Quantify the band intensities to determine the inhibition of c-MET phosphorylation at different inhibitor concentrations.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the proliferation of cancer cells.

Materials:

  • c-MET dependent cancer cell line

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[11][12]

  • Treat the cells with a range of concentrations of the test inhibitor and incubate for a period that allows for cell division (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10][12]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[10][11][12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][11][12]

  • Calculate the percentage of cell proliferation inhibition for each inhibitor concentration compared to the untreated control cells.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The data presented in this guide indicate that this compound is a highly potent and selective c-MET inhibitor. Its low nanomolar IC50 against c-MET and high selectivity over other kinases suggest a favorable profile for targeted cancer therapy. The provided experimental protocols offer a framework for the independent verification of these findings and for the comparative analysis of other c-MET inhibitors. Further head-to-head kinome-wide selectivity profiling of this compound against Capmatinib and Tepotinib would provide a more definitive comparison of their off-target activities.

References

Comparative analysis of Zgwatinib's effect on different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zgwatinib (also known as SOMG-833) is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis, and its aberrant activation is implicated in the progression of numerous cancers. This compound has demonstrated significant anti-neoplastic effects in preclinical studies, positioning it as a promising candidate for targeted cancer therapy. This guide provides a comparative analysis of this compound's effects on different cancer types based on available preclinical data.

Mechanism of Action: Targeting the c-MET Signaling Pathway

This compound exerts its anti-cancer effects by binding to the ATP-binding site of the c-MET receptor, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The c-MET pathway, upon binding its ligand, hepatocyte growth factor (HGF), triggers several key oncogenic pathways including the RAS/MAPK and PI3K/AKT pathways, which are central to tumor growth and survival.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Migration Cell Migration STAT3->Migration This compound This compound This compound->cMET MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Transwell_Assay_Workflow cluster_migration Migration Assay cluster_invasion Invasion Assay A1 Place Transwell inserts in a 24-well plate B1 Add chemoattractant to the lower chamber C1 Seed cells in serum-free medium in the upper chamber D Incubate for 24-48 hours C1->D A2 Coat Transwell inserts with Matrigel B2 Add chemoattractant to the lower chamber C2 Seed cells in serum-free medium in the upper chamber on top of the Matrigel C2->D E Remove non-migrated/invaded cells from the upper surface D->E F Fix and stain migrated/invaded cells on the lower surface E->F G Count stained cells under a microscope F->G H Quantify and compare migration/invasion G->H Xenograft_Model_Workflow A Subcutaneously inject cancer cells into immunodeficient mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle control (e.g., daily oral gavage) C->D E Measure tumor volume and body weight regularly (e.g., twice weekly) D->E F Continue treatment for a defined period (e.g., 2-3 weeks) E->F G Sacrifice mice and excise tumors for analysis F->G H Calculate tumor growth inhibition G->H

References

Zgwatinib's Potency: A Comparative Benchmark Against c-MET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Zgwatinib's potency against other established c-MET inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.

The c-MET receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-MET axis through gene amplification, mutation, or protein overexpression is implicated in the development and metastasis of numerous cancers, making it a prime therapeutic target.[3][4] this compound (SOMG-833) has emerged as a potent, selective, and ATP-competitive c-MET inhibitor.[5][6]

Comparative Potency of c-MET Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro potency of this compound in comparison to other well-documented c-MET inhibitors. Lower IC50 values indicate higher potency.

Inhibitorc-MET IC50 (nM)Inhibitor Type / Notes
This compound (SOMG-833) 0.93 ATP-competitive; highly selective.[5][6]
Cabozantinib (XL184)1.3Multi-kinase inhibitor (VEGFR2, RET, KIT, etc.).[7]
Crizotinib (PF-02341066)11Multi-kinase inhibitor (ALK, ROS1).[7]
KRC-007159.0Selective c-Met inhibitor.[8]
SU1127410Selective c-Met inhibitor.[7]
CapmatinibNot specified in provided resultsApproved for NSCLC with MET alterations.[4][9]
SavolitinibNot specified in provided resultsSelective c-Met inhibitor.[10]

As the data indicates, this compound demonstrates exceptional potency against c-MET, with a sub-nanomolar IC50 value that compares favorably to other selective and multi-kinase inhibitors targeting this pathway.

The c-MET Signaling Pathway and Inhibition

The binding of HGF to the c-MET receptor triggers its dimerization and the autophosphorylation of key tyrosine residues in its intracellular kinase domain.[11] This activation creates docking sites for adaptor proteins, which in turn initiate several downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, promoting cell growth, survival, and motility.[1][12][13] this compound functions as an ATP-competitive inhibitor, occupying the ATP-binding site within the c-MET kinase domain. This action blocks autophosphorylation and prevents the activation of downstream signaling.[6]

cMET_Pathway cluster_membrane Cell Membrane cluster_downstream cMET c-MET Receptor PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT3->Proliferation HGF HGF Ligand HGF->cMET Binds & Activates This compound This compound This compound->cMET Inhibits (ATP-competitive)

Caption: The HGF/c-MET signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The potency of c-MET inhibitors like this compound is typically determined through in vitro kinase assays. A common and robust method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][14]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the c-MET kinase.

Materials:

  • Recombinant c-MET kinase domain

  • Peptide substrate (e.g., a poly-Glu, Tyr peptide)

  • Test compound (e.g., this compound) at various concentrations

  • Adenosine Triphosphate (ATP)

  • Assay buffer

  • Stop solution containing EDTA

  • Detection reagents: Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and a second antibody or streptavidin conjugated to an acceptor fluorophore (e.g., XL665).

Methodology:

  • Reaction Setup: The c-MET enzyme, peptide substrate, and varying concentrations of the inhibitor (this compound) are combined in a microplate well and incubated for a short period.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated to allow for substrate phosphorylation.

  • Termination: The reaction is stopped by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: The HTRF detection reagents are added to the wells. The anti-phosphotyrosine antibody binds to the phosphorylated substrate.

  • Signal Measurement: After a final incubation period, the plate is read in a fluorescence plate reader. The reader excites the Europium donor fluorophore, and if the acceptor is in close proximity (i.e., bound to the same phosphorylated peptide), FRET occurs, and a signal is emitted by the acceptor.

  • Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. The data is plotted as kinase activity versus inhibitor concentration, and a dose-response curve is generated to calculate the IC50 value.

Experimental_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Incubate Enzyme and Inhibitor in microplate wells A->B C 3. Initiate Kinase Reaction by adding ATP B->C D 4. Stop Reaction by adding EDTA solution C->D E 5. Add HTRF Detection Reagents (e.g., Eu-Ab, SA-XL665) D->E F 6. Incubate for Signal Development E->F G 7. Measure Time-Resolved Fluorescence F->G H 8. Calculate IC50 Value G->H

Caption: General workflow for determining c-MET inhibitor potency using an HTRF assay.

References

Decoding Acquired Resistance to Zgwatinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals investigating targeted cancer therapies are continually challenged by the emergence of acquired resistance. Zgwatinib, a potent and selective c-MET inhibitor, represents a promising therapeutic strategy in c-MET driven malignancies. However, as with other tyrosine kinase inhibitors (TKIs), the development of resistance is a foreseeable obstacle. This guide provides a comparative analysis of the validated mechanisms of acquired resistance to c-MET inhibitors, offering a predictive framework for understanding and overcoming potential resistance to this compound. The data presented is compiled from studies on various c-MET TKIs, providing a foundation for hypothesis-driven research in the context of this compound.

On-Target Resistance: The Gatekeeper's Gambit

Acquired resistance to c-MET inhibitors frequently arises from mutations within the c-MET kinase domain itself, a phenomenon known as on-target resistance. These mutations can interfere with drug binding, thereby restoring kinase activity despite the presence of the inhibitor.

Key c-MET Kinase Domain Mutations

Mutations in specific codons of the MET gene have been identified in patients who have developed resistance to type I and type II c-MET inhibitors. These mutations can be broadly categorized by their location and impact on drug binding.

Mutation LocationCodon(s)Reported Effect on c-MET InhibitorsReference
Activation LoopD1228, Y1230Weakens the chemical bonds between type I MET TKIs and the kinase domain.[1][2][1][2]
Solvent FrontG1163Confers resistance to crizotinib (a type I TKI) but not to some type Ib TKIs.[1][1]
Hinge RegionL1195Can confer resistance to type II MET inhibitors.[1][1]
P-loopH1094Identified as an on-target resistance mutation.[1][3][1][3]

Experimental Protocol: Identification of MET Kinase Domain Mutations

A common method to identify these mutations is through next-generation sequencing (NGS) of tumor tissue or circulating tumor DNA (ctDNA) from patients who have progressed on c-MET inhibitor therapy.

  • Sample Collection: Obtain tumor biopsy or plasma samples at baseline and at the time of disease progression.

  • DNA Extraction: Isolate genomic DNA from tumor tissue or ctDNA from plasma using commercially available kits.

  • Library Preparation and Sequencing: Prepare DNA libraries and perform targeted NGS covering the entire MET coding sequence or at least the kinase domain.

  • Data Analysis: Align sequencing reads to the human reference genome and perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions within the MET gene. Compare variants present at progression to the baseline sample to identify acquired mutations.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing & Sequencing cluster_analysis Data Analysis Patient_Baseline Patient at Baseline Tumor_Biopsy Tumor Biopsy Patient_Baseline->Tumor_Biopsy Plasma_Sample Plasma Sample Patient_Baseline->Plasma_Sample Patient_Progression Patient at Progression Patient_Progression->Tumor_Biopsy Patient_Progression->Plasma_Sample DNA_Extraction DNA Extraction Tumor_Biopsy->DNA_Extraction Plasma_Sample->DNA_Extraction NGS Next-Generation Sequencing DNA_Extraction->NGS Data_Analysis Bioinformatic Analysis NGS->Data_Analysis Mutation_Identification Identification of Acquired Mutations Data_Analysis->Mutation_Identification

Workflow for identifying acquired resistance mutations.

Off-Target Resistance: The Bypass Routes

Tumor cells can also develop resistance by activating alternative signaling pathways that bypass the need for c-MET signaling, a mechanism known as off-target resistance. This allows cancer cells to maintain proliferation and survival signals even when c-MET is effectively inhibited.

Major Bypass Signaling Pathways

Several key signaling pathways have been implicated in mediating resistance to c-MET inhibitors. The activation of these pathways is often driven by genomic alterations in other oncogenes.

Bypass PathwayActivating Alteration(s)Downstream EffectorsReference
EGFR/HER3 Signaling EGFR or ERBB3 (HER3) amplification, increased ligand (e.g., TGFα) expression.PI3K/AKT, MAPK/ERK[1][4]
RAS/MAPK Pathway KRAS or BRAF mutations/amplifications.MEK, ERK[1][5]
PI3K/AKT/mTOR Pathway Activating mutations in PIK3CA, loss of PTEN.AKT, mTOR[6]
Wnt/β-catenin Pathway Overactivation of β-catenin.TCF/LEF transcription factors[6][7]

Experimental Protocol: Validation of Bypass Pathway Activation

To validate the activation of a bypass pathway, a combination of genomic, transcriptomic, and proteomic approaches is typically employed.

  • Genomic Analysis: Use NGS to screen for amplifications and mutations in key genes of suspected bypass pathways (e.g., EGFR, KRAS, PIK3CA).

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: Utilize antibody-based arrays to screen for the increased phosphorylation of a wide range of RTKs in resistant cells compared to sensitive parental cells.

  • Western Blotting: Confirm the increased expression and phosphorylation of key proteins in the identified bypass pathway (e.g., p-EGFR, p-AKT, p-ERK) in resistant cell lines.

  • Functional Assays: Demonstrate the dependence of resistant cells on the bypass pathway by treating them with a combination of the c-MET inhibitor and an inhibitor of the identified bypass pathway. A synergistic effect on cell viability would confirm the role of the bypass pathway in resistance.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET RAS RAS cMET->RAS PI3K PI3K cMET->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K EGFR->PI3K Bypass Activation HER3 HER3 HER3->PI3K HER3->PI3K Bypass Activation BRAF BRAF RAS->BRAF RAS->BRAF Bypass Activation AKT AKT PI3K->AKT MEK MEK BRAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Wnt_beta_catenin Wnt/β-catenin Wnt_beta_catenin->Proliferation Wnt_beta_catenin->Proliferation Bypass Activation This compound This compound This compound->cMET

Bypass signaling pathways in c-MET inhibitor resistance.

Overcoming Resistance to this compound: Future Directions

Understanding the molecular landscape of acquired resistance to c-MET inhibitors is crucial for the rational design of next-generation therapies and combination strategies. For this compound, this preemptive knowledge can guide the development of clinical trials and inform strategies to overcome resistance when it emerges.

  • Combination Therapies: Combining this compound with inhibitors of key bypass pathways, such as EGFR inhibitors or MEK inhibitors, may prevent or delay the onset of resistance.[4][5]

  • Next-Generation c-MET Inhibitors: The development of novel c-MET inhibitors that are effective against common kinase domain mutations will be essential for sequential treatment strategies.

  • Monitoring for Resistance: Regular monitoring of patients on this compound therapy using liquid biopsies (ctDNA analysis) could enable the early detection of resistance mutations and allow for timely therapeutic intervention.

This guide provides a foundational understanding of the likely mechanisms of acquired resistance to this compound based on the broader class of c-MET inhibitors. Further preclinical and clinical studies are warranted to specifically validate these mechanisms for this compound and to develop effective strategies to combat resistance, ultimately improving patient outcomes.

References

Reproducibility of Zgwatinib Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of Preclinical Findings for a Novel c-MET Inhibitor

Published for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published preclinical research on Zgwatinib (also known as SOMG-833), a potent and selective c-MET inhibitor. To date, the foundational research is primarily established by a single key study. This guide serves to present the experimental data and methodologies from this pivotal publication to aid in the assessment of its findings and to highlight the current landscape of its reproducibility.

Executive Summary

This compound has been identified as a highly potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. The primary research demonstrates its efficacy in blocking c-MET-dependent signaling, inhibiting proliferation of c-MET-driven cancer cells, and exerting significant antitumor activity in preclinical xenograft models. However, a comprehensive review of the published scientific literature reveals a lack of independent studies that have reproduced or externally validated these initial findings. This guide, therefore, focuses on a detailed presentation of the original data to provide a baseline for future research and to underscore the need for independent verification.

I. Comparative Analysis of In Vitro Efficacy

The initial characterization of this compound's potency and selectivity was established through a series of in vitro assays. The data presented here is derived from the foundational study by Zhang, H., et al. (2014).

Table 1: Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Selectivity vs. Other Kinases
c-MET0.93>10,000-fold vs. 19 other tyrosine kinases

Data extracted from Zhang, H., et al. (2014). The IC50 value represents the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of this compound in c-MET Dependent and Independent Cancer Cell Lines
Cell LineCancer Typec-MET StatusGI50 (nM)
c-MET Dependent
EBC-1Lung Squamous Cell CarcinomaAmplification1.8
MKN-45Gastric AdenocarcinomaAmplification2.5
U-87MGGlioblastomaHGF-dependent activation15.6
NIH-3T3/TPR-METEngineered FibroblastsGene Fusion3.2
c-MET Independent
A549Lung AdenocarcinomaLow c-MET>10,000
HT-29Colorectal AdenocarcinomaLow c-MET>10,000
MDA-MB-231Breast CancerLow c-MET>10,000

GI50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data is from the primary study by Zhang, H., et al. (2014).

II. In Vivo Antitumor Efficacy

The antitumor effects of this compound were evaluated in several mouse xenograft models. The following table summarizes the key findings.

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
EBC-1This compound (50 mg/kg, p.o., q.d.)85
U-87MGThis compound (100 mg/kg, p.o., q.d.)69
NIH-3T3/TPR-METThis compound (100 mg/kg, p.o., q.d.)68

Tumor growth inhibition is reported as the percentage reduction in tumor volume in treated versus vehicle control groups at the end of the study. Data is from Zhang, H., et al. (2014).

III. Signaling Pathway and Experimental Workflow

c-MET Signaling Pathway Inhibition by this compound

The hepatocyte growth factor (HGF)/c-MET signaling axis is a critical pathway in cell proliferation, survival, and metastasis. This compound exerts its therapeutic effect by inhibiting the ATP-binding site of the c-MET kinase, thereby blocking downstream signaling.

cMET_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET Phosphorylated c-MET cMET->p_cMET Dimerization & Autophosphorylation This compound This compound This compound->p_cMET Inhibits ATP ATP ATP->p_cMET PI3K PI3K/AKT Pathway p_cMET->PI3K RAS RAS/MAPK Pathway p_cMET->RAS STAT3 STAT3 Pathway p_cMET->STAT3 Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Metastasis Metastasis STAT3->Metastasis

This compound inhibits c-MET autophosphorylation.

General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound followed a standard workflow from in vitro characterization to in vivo efficacy studies.

a A In Vitro Kinase Assay (IC50 Determination) B Cell Proliferation Assays (c-MET dependent vs. independent lines) A->B C Western Blot Analysis (Downstream signaling inhibition) B->C D Cell Migration & Invasion Assays B->D E In Vivo Xenograft Models (Tumor Growth Inhibition) C->E D->E

Preclinical evaluation workflow for this compound.

IV. Experimental Protocols

The following are summarized methodologies from the primary research paper by Zhang, H., et al. (2014) for key experiments.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-MET and a panel of other kinases.

  • Method: Recombinant human c-MET protein was incubated with this compound at various concentrations in the presence of ATP and a substrate peptide. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay. The IC50 value was calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of this compound on the growth of various cancer cell lines.

  • Method: Cancer cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which were then dissolved. The absorbance was measured at 570 nm, and the GI50 values were determined.

Western Blot Analysis
  • Objective: To confirm the inhibition of c-MET signaling pathway in cells.

  • Method: c-MET-dependent cells (e.g., EBC-1, MKN-45) were treated with this compound for a specified time. For HGF-dependent cells like U-87MG, cells were stimulated with HGF with or without this compound pre-treatment. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated c-MET (p-cMET), total c-MET, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. An antibody against a housekeeping protein (e.g., GAPDH) was used as a loading control.

In Vivo Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Method: Athymic nude mice were subcutaneously injected with a suspension of cancer cells (e.g., EBC-1, U-87MG, or NIH-3T3/TPR-MET). When tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into vehicle control and treatment groups. This compound was administered orally, once daily, at specified doses. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised, weighed, and the percentage of tumor growth inhibition was calculated.

V. Conclusion on Reproducibility

Based on a thorough review of the scientific literature, the preclinical findings for this compound, as presented in the foundational study by Zhang, H., et al. (2014), have not yet been independently reproduced in a peer-reviewed publication. While the initial data is promising, the lack of external validation is a significant consideration for the research community. Independent replication of the key in vitro and in vivo results would be a crucial next step to solidify the understanding of this compound's therapeutic potential. This guide provides the necessary baseline data and methodologies to facilitate such future studies.

Safety Operating Guide

Prudent Disposal Practices for Research-Grade Compounds in the Absence of Specific "Zgwatinib" Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research has not yielded specific disposal procedures for a compound named "Zgwatinib." The following guidelines are based on established best practices for the safe disposal of research-grade chemical compounds and are intended to provide essential safety and logistical information for laboratory personnel. These procedures should be followed in conjunction with a thorough review of the compound's Safety Data Sheet (SDS) and in compliance with all local, state, and federal regulations.

I. Pre-Disposal Hazard Assessment

Before initiating any disposal protocol, a comprehensive hazard assessment is critical. The Safety Data Sheet (SDS) is the primary source for this information. Key sections to consult are outlined below.

SDS SectionInformation Provided for Disposal Assessment
Section 2: Hazards Identification Provides an overview of the potential health and environmental hazards.
Section 7: Handling and Storage Outlines safe handling practices and incompatible materials.
Section 8: Exposure Controls/Personal Protection Details necessary personal protective equipment (PPE).
Section 12: Ecological Information Describes the potential environmental impact.[1][2]
Section 13: Disposal Considerations Offers guidance on appropriate disposal methods.[1]

II. General Disposal Protocol for Research-Grade Chemical Waste

The following is a generalized, step-by-step procedure for the disposal of a research-grade chemical compound where specific protocols are not available.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE as specified in the SDS, including but not limited to:

    • Safety goggles or face shield.[1]

    • Chemical-resistant gloves.[3]

    • Lab coat or other protective clothing.[1]

2. Waste Segregation:

  • Do not mix chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Segregate waste based on hazard class (e.g., flammable, corrosive, reactive, toxic).

3. Waste Containment:

  • Use only approved, compatible, and properly labeled waste containers.

  • Ensure containers are sealed to prevent leaks or spills.[3]

  • The container must be clearly labeled with the chemical name(s), concentration(s), and hazard warnings.

4. In-Lab Neutralization (if applicable and approved):

  • Some non-hazardous or less hazardous materials may be neutralized in the lab prior to disposal.

  • This should only be performed if a validated and approved protocol is available from a reliable source or your institution's EHS department.

  • Never attempt to neutralize unknown or highly reactive substances.

5. Arranging for Professional Disposal:

  • All chemical waste must be disposed of through a licensed hazardous waste disposal company.[1]

  • Contact your institution's EHS department to schedule a pickup.

  • Provide a complete inventory of the waste being disposed of.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Follow the spill cleanup procedures outlined in the SDS.

  • For significant spills, evacuate the area and contact your institution's emergency response team.

III. Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

G start Start: Chemical Waste for Disposal sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Sec 2, 12, 13) sds->hazards ppe Don Appropriate PPE (Sec 8) hazards->ppe segregate Segregate Waste by Hazard Class ppe->segregate container Use Labeled, Compatible Container segregate->container ehs Contact Environmental Health & Safety (EHS) container->ehs disposal Arrange for Professional Disposal ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for any chemical you are working with and adhere to the policies and procedures of your institution's Environmental Health and Safety department.

References

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